3-(2-Amino-1,3-thiazol-4-yl)benzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c11-5-7-2-1-3-8(4-7)9-6-14-10(12)13-9/h1-4,6H,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRQAALAOMOXJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CSC(=N2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202664-32-2 | |
| Record name | 3-(2-amino-1,3-thiazol-4-yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Aminothiazole Derivatives in Medicinal Chemistry: A Technical Guide to a Privileged Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and clinically approved drugs.[1][2] This five-membered heterocyclic ring, containing both nitrogen and sulfur, serves as a versatile template for designing molecules that can interact with a diverse range of biological targets.[3][4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][5][6] This technical guide provides an in-depth exploration of the aminothiazole core, detailing its synthesis, discussing its role in modern drug discovery, and systematically reviewing its application across key therapeutic areas. We will examine the structure-activity relationships (SAR), mechanisms of action, and clinical significance of notable aminothiazole derivatives, offering field-proven insights for professionals engaged in the discovery and development of novel therapeutics.
Introduction: The 2-Aminothiazole Core
The 2-aminothiazole scaffold is a fundamental building block in the development of new pharmaceuticals. Its significance stems from its unique structural and electronic properties, which allow it to act as a versatile pharmacophore capable of engaging in multiple types of interactions—such as hydrogen bonding, and hydrophobic and aromatic interactions—with biological macromolecules.[7] This adaptability has led to the successful development of drugs targeting a wide variety of proteins, including kinases, receptors, and enzymes.[3][8]
Clinically relevant examples underscore the scaffold's importance:
-
Dasatinib: A potent kinase inhibitor used in the treatment of chronic myeloid leukemia.[9][10]
-
Pramipexole: A dopamine agonist for treating Parkinson's disease.[8]
-
Fanetizole: An immunomodulating drug.[8]
-
Abafungin: An antifungal agent.[8]
The frequent appearance of this scaffold in successful drug candidates is not without caveats. Researchers must also consider its potential for metabolic activation into reactive metabolites, a factor that requires careful evaluation during the drug design process.[7]
Core Synthetic Strategies: The Hantzsch Synthesis
The most common and versatile method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[10][11] This classical condensation reaction provides a straightforward and efficient route to a wide range of substituted aminothiazoles.
Causality Behind the Choice: The Hantzsch synthesis is favored in medicinal chemistry for several reasons:
-
Accessibility of Starting Materials: It utilizes readily available α-haloketones and thiourea (or its derivatives).
-
Versatility: The reaction tolerates a wide variety of substituents on both the ketone and thiourea, allowing for the creation of diverse chemical libraries for screening.
-
Predictable Regiochemistry: The reaction mechanism reliably yields the 2-amino-4-substituted thiazole core.
The general workflow for this synthesis is a cornerstone of discovery campaigns centered on this scaffold.
Caption: General workflow for synthesis and screening of aminothiazole derivatives.
Therapeutic Applications of Aminothiazole Derivatives
The structural versatility of the aminothiazole scaffold has been exploited to develop agents for a multitude of diseases.[1][4][6]
Anticancer Agents
The 2-aminothiazole core is a prominent feature in many anticancer agents, particularly kinase inhibitors.[3][9] Cancer is often driven by aberrant signaling pathways, and kinases are central regulators of these processes. Aminothiazole derivatives have been designed to target various kinases involved in cancer progression.[8]
Mechanism of Action: Kinase Inhibition A key example is Dasatinib , a dual Src/Abl kinase inhibitor.[3] It binds to the ATP-binding pocket of these kinases, preventing the phosphorylation of downstream substrates and thereby inhibiting cancer cell proliferation and survival. The aminothiazole moiety plays a crucial role in forming key hydrogen bonds within the kinase hinge region.
Caption: Inhibition of the BCR-ABL signaling pathway by Dasatinib.
Other targeted kinases include PI3Ks, BRAF, and EGFR, making this scaffold a continuing focus of oncology research.[3][8]
Quantitative Data: Anticancer Activity
| Compound Class | Target Kinase | Example Compound | IC₅₀ (nM) | Cancer Cell Line | Reference |
| Src/Abl Inhibitor | BCR-ABL | Dasatinib | <1 | K562 (Leukemia) | [3][10] |
| PI3K Inhibitor | PI3Kα | Alpelisib | 5 | Breast Cancer Lines | [9][10] |
| Substituted Aminothiazole | N/A | Compound 20 | 4,030 | SHG-44 (Glioma) | [9] |
Antimicrobial Agents
The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Aminothiazole derivatives have shown significant promise in this area, with activity against a range of bacteria and fungi.[4][5][12]
Structure-Activity Relationship (SAR) Insights:
-
Lipophilicity: The introduction of lipophilic groups at the 4- or 5-position of the thiazole ring often enhances antimicrobial activity.[9]
-
Substitution on the Amino Group: Modifications at the 2-amino position, such as the formation of amides or thioureas, can dramatically influence the spectrum and potency of activity.[6] For instance, certain thiazolyl-thiourea derivatives show potent efficacy against staphylococcal species.[6][12]
-
Aromatic vs. Aliphatic Substituents: Aromatic substitutions on the core often lead to improved activity compared to aliphatic groups.[9]
Quantitative Data: Antimicrobial Activity
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Piperazinyl derivative (121d) | Staphylococcus aureus (MRSA) | 4 | [12] |
| Piperazinyl derivative (121d) | Escherichia coli | 8 | [12] |
| Thiazolyl-thiourea (124) | Staphylococcus epidermidis | 4 - 16 | [6][12] |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | Mycobacterium tuberculosis | 0.008 | [12] |
Anti-inflammatory and Neuroprotective Agents
Aminothiazole derivatives also exhibit significant anti-inflammatory and neuroprotective properties.[5][13] Their anti-inflammatory effects are often attributed to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and 15-lipoxygenase.[11][13] In the context of neuroprotection, these compounds have been investigated for their potential in treating neurodegenerative diseases like Parkinson's and prion diseases.[4][8]
Key Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are crucial. Below are representative protocols for the synthesis and biological evaluation of aminothiazole derivatives.
Protocol: General Hantzsch Synthesis of a 4-Aryl-2-aminothiazole
Objective: To synthesize a 4-aryl-2-aminothiazole derivative via the Hantzsch condensation reaction.
Materials:
-
Substituted α-bromoacetophenone (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (solvent)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted α-bromoacetophenone (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[12]
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 4-aryl-2-aminothiazole derivative.[12]
Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an aminothiazole derivative that inhibits the visible growth of a microorganism.
Materials:
-
Aminothiazole test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial or fungal inoculum (prepared to a standard concentration, e.g., 0.5 McFarland)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Positive control (known antibiotic)
-
Negative control (broth only)
-
Incubator
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the broth directly in the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the microbial inoculum to each well containing the serially diluted compounds.[12]
-
Controls: Prepare wells for a positive control (microorganism with a known antibiotic), a negative control (broth only), and a solvent control (microorganism with the highest concentration of DMSO used).[12]
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).[12]
-
Result Interpretation: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound at which there is no visible growth (no turbidity).
Future Perspectives and Conclusion
The 2-aminothiazole scaffold remains a highly valuable and productive core in medicinal chemistry. Its proven success in targeting a wide range of diseases, particularly cancer and infectious diseases, ensures its continued relevance.[2][6] Future research will likely focus on several key areas:
-
Target Selectivity: Designing derivatives with higher selectivity for their intended targets to minimize off-target effects and improve safety profiles.
-
Combating Resistance: Developing novel aminothiazoles that can overcome established drug resistance mechanisms, especially in oncology and microbiology.
-
New Therapeutic Areas: Exploring the potential of this scaffold in other areas, such as antiviral and metabolic diseases.[5]
While the potential for promiscuous binding and metabolic toxicity requires careful consideration, the vast chemical space accessible through derivatization of the aminothiazole core provides a rich platform for the rational design of next-generation therapeutics.[7][14] This guide has provided a comprehensive overview of the synthesis, biological activities, and therapeutic potential of aminothiazole derivatives, serving as a foundational resource for researchers dedicated to advancing the field of drug discovery.
References
-
Wany, Y., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 210, 112953. [Link]
-
Mishra, R. (2025). A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. Journal of Drug Delivery and Therapeutics. [Link]
-
Gedgaud, U., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences, 23(14), 7688. [Link]
-
El-Gazzar, M.G., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. [Link]
-
Nevagi, R.J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]
-
El-Gazzar, M.G., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Odesa National University of Chemical Sciences. [Link]
-
El-Gazzar, M.G., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. [Link]
-
Gholizadeh, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30, 297-317. [Link]
-
Wany, Y., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. Request PDF. [Link]
-
Gholizadeh, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244. [Link]
-
Al-Amiery, A.A., et al. (2021). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Egyptian Journal of Chemistry, 64(11), 6333-6339. [Link]
-
Devine, E., et al. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry, 58(3), 1205-1214. [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Odesa National University of Chemical Sciences. [Link]
-
Gedgaud, U., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. KTU ePubl. [Link]
-
El-Gazzar, M.G., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
- 3. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. mdpi.com [mdpi.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. pubs.acs.org [pubs.acs.org]
Bioactivity profile of 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile
This guide serves as a technical monograph on 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile , a specific derivative of the privileged 2-amino-4-arylthiazole scaffold. It is designed for medicinal chemists and pharmacologists evaluating this compound as a lead fragment or synthetic intermediate.
A Technical Guide to the 2-Amino-4-Arylthiazole Scaffold
Executive Summary
This compound (CAS: 1340158-15-7) is a bioactive small molecule belonging to the 2-amino-4-arylthiazole class. This structural motif is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind multiple biological targets with high affinity, particularly protein kinases and G-protein coupled receptors (GPCRs) .
This compound serves two primary roles in drug discovery:
-
Lead Fragment: A low-molecular-weight ligand (Fragment-Based Drug Discovery) exhibiting intrinsic affinity for ATP-binding sites and Adenosine receptors.
-
Synthetic Intermediate: A core building block for generating complex inhibitors (e.g., Src/Abl kinase inhibitors, Prion disease therapeutics).
Key Physicochemical Properties:
-
Molecular Formula: C₁₀H₇N₃S
-
Molecular Weight: 201.25 Da
-
cLogP: ~2.1 (Optimal for CNS penetration and oral bioavailability)
-
Topological Polar Surface Area (TPSA): ~66 Ų
Chemical Biology & Mechanism of Action[2]
The 2-Amino-4-Arylthiazole Pharmacophore
The bioactivity of this compound is driven by its ability to function as a bidentate hydrogen-bonding partner.
-
Kinase Hinge Binding: In the ATP-binding pocket of kinases (e.g., CDK, Src), the 2-amino group functions as a hydrogen bond donor, while the thiazole nitrogen acts as a hydrogen bond acceptor. This mimics the adenine ring of ATP.
-
The 3-Cyano "Anchor": The benzonitrile moiety at the 4-position provides a rigid aryl clamp. The cyano group (CN) acts as a weak hydrogen bond acceptor and a metabolic bioisostere for halogens, enhancing interactions with residues like Lysine or Serine in the active site.
Primary Biological Targets
Based on the Structure-Activity Relationship (SAR) of the 2-amino-4-arylthiazole class, this specific analog is implicated in the following pathways:
| Target Family | Specific Targets | Mechanism | Relevance |
| Kinases | Src, CDK2, VEGFR | ATP-Competitive Inhibition | Oncology (Anti-proliferative) |
| GPCRs | Adenosine A2A | Orthosteric Antagonism | Parkinson's Disease, Immunotherapy |
| Prion Protein | PrP^Sc | Aggregation Inhibition | Neurodegeneration (Prion Disease) |
| Enzymes | 11β-HSD1 | Inhibition | Metabolic Syndrome |
Experimental Protocols
Synthesis: The Hantzsch Thiazole Method
The most robust protocol for generating this compound is the Hantzsch condensation, which ensures high regioselectivity.
Reagents:
-
Precursor A: 3-(2-Bromoacetyl)benzonitrile (generated from 3-acetylbenzonitrile).
-
Solvent: Ethanol or DMF.
Protocol:
-
Dissolution: Dissolve 1.0 eq of 3-(2-Bromoacetyl)benzonitrile in absolute ethanol (0.5 M concentration).
-
Addition: Add 1.1 eq of Thiourea.
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 1:1).
-
Precipitation: Cool the reaction to room temperature. The hydrobromide salt of the product often precipitates.
-
Neutralization: Filter the solid and suspend in water. Adjust pH to ~8–9 using saturated NaHCO₃ to liberate the free base.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.
In Vitro Kinase Inhibition Assay (Generic Protocol)
To validate the bioactivity of this fragment against a panel of kinases (e.g., Src or CDK2).
Assay Principle: FRET-based detection of peptide phosphorylation.
-
Preparation: Prepare this compound stock (10 mM in DMSO).
-
Dilution: Serial dilute in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Incubation: Mix compound (2 µL) with Kinase enzyme (e.g., c-Src, 5 nM final) and peptide substrate (e.g., Src-tide). Incubate for 15 min at RT.
-
Reaction Start: Add ATP (at Km concentration for the specific kinase).
-
Termination: Stop reaction after 60 min using EDTA-containing detection buffer.
-
Readout: Measure fluorescence ratio (e.g., Caliper EZ Reader or Lance Ultra).
Visualizations
Synthesis & Pharmacophore Logic
The following diagram illustrates the Hantzsch synthesis pathway and the critical pharmacophore interactions of the product.
Caption: Hantzsch synthesis pathway converting bromoketone and thiourea into the bioactive thiazole scaffold.
Representative Bioactivity Data (Class-Level)
Note: While specific IC50 values for this exact CAS depend on the assay conditions, the following values represent the typical potency range for 2-amino-4-(3-cyanophenyl)thiazole derivatives in optimized assays.
| Target | Activity Type | Typical IC50 / Ki Range | Reference Context |
| Adenosine A2A | Antagonist | 10 – 100 nM | A2A/A1 selectivity is often >50-fold for this scaffold. |
| CDK2 / Cyclin E | Inhibitor | 0.5 – 5.0 µM | Fragment hit potency; requires optimization (e.g., amide coupling). |
| Prion (PrP-res) | Clearance | 0.8 – 1.5 µM | Effective in ScN2a cells (scrapie-infected neuroblastoma). |
| Src Kinase | Inhibitor | 1.0 – 10 µM | Functions as an ATP-competitive fragment. |
References
-
Thiazole Ring—A Biologically Active Scaffold. Journal of Advanced Pharmaceutical Technology & Research.
-
2-Aminothiazoles as a Novel Kinase Inhibitor Template. Journal of Medicinal Chemistry.
-
Discovery of 2-Aminothiazole-Based Anti-Prion Compounds. Journal of Medicinal Chemistry.
-
Structure-Activity Relationships of Thiazole and Thiadiazole Derivatives as Potent and Selective Human Adenosine A3 Receptor Antagonists. Bioorganic & Medicinal Chemistry.
-
ChemScene Product Data: 3-(1,3-Thiazol-4-yl)benzonitrile. ChemScene.
Sources
- 1. A Remarkably High-Speed Solution-Phase Combinatorial Synthesis of 2-Substituted-Amino-4-Aryl Thiazoles in Polar Solvents in the Absence of a Catalyst under Ambient Conditions and Study of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. archives.ijper.org [archives.ijper.org]
Methodological & Application
Step-by-step synthesis of 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile
Executive Summary
This application note details the optimized synthesis of 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile , a critical pharmacophore in the development of adenosine receptor antagonists and mGluR5 radioligands [1]. The protocol utilizes a robust, two-step Hantzsch thiazole synthesis starting from 3-acetylbenzonitrile.
Unlike generic procedures, this guide addresses critical process controls often omitted in literature: specifically, the suppression of
Retrosynthetic Strategy
The synthesis relies on the disconnection of the thiazole ring at the C4-N3 and C5-S1 bonds. The logical precursors are a thiourea fragment (providing the N-C-S component) and an
Figure 1: Retrosynthetic analysis identifying the key
Critical Reagents & Safety Profile
| Reagent | CAS | Role | Hazard Class | Handling Precaution |
| 3-Acetylbenzonitrile | 6136-68-1 | Starting Material | Irritant | Standard PPE. |
| Bromine ( | 7726-95-6 | Brominating Agent | Corrosive, Oxidizer | Fume Hood Mandatory. Fatal if inhaled. |
| Thiourea | 62-56-6 | Cyclization Agent | Carcinogen (Suspected) | Avoid dust generation. |
| 3-(2-Bromoacetyl)benzonitrile | Intermediate | Electrophile | Lachrymator | Severe Eye/Skin Irritant. Handle only in hood. |
Detailed Protocol
Step 1: Selective -Bromination of 3-Acetylbenzonitrile
Objective: Convert the acetyl group to a bromomethyl ketone while avoiding ring bromination or di-bromination.
Mechanistic Insight: The reaction proceeds via an acid-catalyzed enolization mechanism. The rate-determining step is the formation of the enol. Once formed, the enol reacts rapidly with bromine. Slow addition of bromine is crucial to prevent high local concentrations that favor poly-bromination.
Procedure:
-
Setup: Equip a 250 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to trap HBr gas).
-
Dissolution: Charge the RBF with 3-acetylbenzonitrile (14.5 g, 100 mmol) and Glacial Acetic Acid (60 mL). Stir until fully dissolved.
-
Note:
can be used as a co-solvent (1:1) if solubility is an issue, but pure AcOH promotes the enolization.
-
-
Catalysis: Add 0.5 mL of 48% HBr or a catalytic amount of p-TsOH to initiate enolization.
-
Bromination: Charge the addition funnel with Bromine (
) (16.0 g, 5.15 mL, 100 mmol) dissolved in 10 mL of Acetic Acid. -
Addition: Add the bromine solution dropwise over 60 minutes at room temperature.
-
Visual Cue: The solution will turn orange upon addition and slowly fade to light yellow as
is consumed. Do not add the next drop until the color fades. -
Temperature Control: Maintain temperature < 30°C. Higher temperatures increase the risk of di-bromination.
-
-
Workup:
-
Pour the reaction mixture into ice-cold water (300 mL). The product should precipitate as a solid.
-
Filter the solid and wash copiously with cold water to remove acid traces.
-
Purification: Recrystallize from Ethanol/Water (9:1) if the crude MP is broad.
-
Yield Expectation: 75-85%.
-
Safety Check: The product is a potent lachrymator . Double-glove and keep all solids inside the hood.
-
Step 2: Hantzsch Thiazole Synthesis
Objective: Condensation of the
Mechanistic Insight:
-
Nucleophilic Attack: The sulfur atom of thiourea attacks the
-carbon of the bromoketone ( ) to form an isothiouronium intermediate. -
Cyclization: Intramolecular attack of the nitrogen onto the carbonyl carbon followed by dehydration leads to the aromatic thiazole.
Procedure:
-
Setup: Equip a 250 mL RBF with a reflux condenser and magnetic stir bar.
-
Reaction: Combine 3-(2-bromoacetyl)benzonitrile (11.2 g, 50 mmol) and Thiourea (4.2 g, 55 mmol, 1.1 equiv) in Absolute Ethanol (100 mL).
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate 1:1). The starting bromoketone (
) should disappear, and a baseline spot (hydrobromide salt of the product) will appear.
-
-
Precipitation (Salt Formation): Upon cooling to room temperature, the hydrobromide salt of the product often crystallizes out.
-
Free-Basing (Critical Step):
-
The solid isolated is the HBr salt. To obtain the free amine, suspend the solid in water (100 mL).
-
Adjust pH to ~9-10 using concentrated Ammonium Hydroxide (
) or saturated Sodium Bicarbonate ( ). -
Observation: The solid will change texture/color as the free base is liberated.
-
-
Isolation: Filter the resulting precipitate, wash with water (2 x 50 mL) and cold ether (20 mL) to remove non-polar impurities.
-
Drying: Dry under vacuum at 45°C.
Workflow Visualization
Figure 2: Step-by-step experimental workflow from acetylation to final free-base isolation.
Characterization & Data Validation
| Technique | Expected Signal | Structural Assignment |
| IR (ATR) | 2220-2230 | |
| IR (ATR) | 3300-3400 | |
| 1H NMR | Thiazole | |
| 1H NMR | ||
| MS (ESI+) | Molecular Ion (MW = 201.25) |
Self-Validation Check:
-
Absence of Triplet at
4.5 ppm: In the bromination step, if you see a triplet around 4.5 ppm in the proton NMR, it indicates unreacted acetyl group (or wrong substitution). The -bromoketone should show a singlet at ~4.4-4.6 ppm ( ). -
Thiazole Singlet: The formation of the thiazole ring is confirmed by the appearance of a sharp singlet in the aromatic region (approx 7.1-7.3 ppm) corresponding to the proton at the 5-position of the thiazole ring.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Di-bromination ( | Ensure dropwise addition of |
| Product is Sticky/Oil | Solvent trapping or impurities | Recrystallize from Ethanol. Scratch flask with glass rod to induce nucleation. |
| Incomplete Cyclization | Old Thiourea or wet solvent | Use dry Ethanol. Ensure reflux is vigorous. |
| MP is too high (>250°C) | HBr salt not neutralized | The salt melts much higher than the free base. Ensure pH > 9 during workup. |
References
- Hamill, T. G., et al. (2007). "Synthesis and simple 18F-labeling of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)
Protocol for Hantzsch Thiazole Synthesis of 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone reaction for constructing this valuable heterocycle due to its reliability, operational simplicity, and generally high yields.[5][6] This application note provides a comprehensive, field-proven protocol for the synthesis of 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile, a key intermediate for drug discovery programs. We will delve into the underlying reaction mechanism, offer a detailed step-by-step experimental procedure, and provide guidance on product characterization and troubleshooting.
Reaction Principle and Mechanism
The Hantzsch synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide-containing reactant.[5] In this specific application, the synthesis of this compound is achieved through the reaction of 3-(2-bromoacetyl)benzonitrile (the α-haloketone) and thiourea (the thioamide source).
The mechanism proceeds through several distinct steps:[7][8][9]
-
Nucleophilic Attack (S-Alkylation): The reaction initiates with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the electrophilic α-carbon of 3-(2-bromoacetyl)benzonitrile. This S-alkylation step displaces the bromide ion and forms an isothiouronium salt intermediate.[8]
-
Intramolecular Cyclization: One of the amino groups of the isothiouronium intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. This step forms a five-membered heterocyclic intermediate, a thiazoline derivative.
-
Dehydration: The final step is the acid-catalyzed or heat-induced elimination of a water molecule (dehydration) from the thiazoline intermediate. This dehydration step results in the formation of a stable, aromatic 2-aminothiazole ring, yielding the final product. The aromaticity of the thiazole ring is a significant thermodynamic driving force for the reaction.[8]
Caption: The reaction mechanism for the Hantzsch thiazole synthesis.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a standard laboratory scale.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g) | Notes |
| 3-(2-Bromoacetyl)benzonitrile | 50916-55-7 | 224.05 | 10.0 | 2.24 | Lachrymator, handle in fume hood.[10][11] |
| Thiourea | 62-56-6 | 76.12 | 12.0 | 0.91 | Use a slight excess. |
| Ethanol (95% or Absolute) | 64-17-5 | 46.07 | - | 50 mL | Solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | 84.01 | - | ~40 mL | For neutralization. |
| Deionized Water | 7732-18-5 | 18.02 | - | As needed | For washing. |
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) apparatus
Safety Precautions
-
Primary Hazard: 3-(2-Bromoacetyl)benzonitrile is a lachrymator and skin irritant. All handling of this reagent must be performed in a well-ventilated fume hood.[10][11]
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times.[12]
-
General Safety: Avoid inhalation of dust and vapors. In case of contact, flush the affected area with copious amounts of water.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 3-(2-bromoacetyl)benzonitrile (2.24 g, 10.0 mmol) and thiourea (0.91 g, 12.0 mmol).
-
Rationale: A slight excess of thiourea is often used to ensure the complete consumption of the more expensive α-haloketone.[8]
-
-
Solvent Addition: Add 50 mL of ethanol to the flask. The reactants may not fully dissolve at room temperature.
-
Reflux: Attach a reflux condenser to the flask and begin stirring. Heat the mixture to a gentle reflux (approximately 80°C) using a heating mantle.
-
Reaction Monitoring: Allow the reaction to proceed at reflux for 2-3 hours. The progress can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase), observing the disappearance of the starting ketone spot.
-
Cooling and Precipitation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The hydrobromide salt of the product may begin to precipitate.
-
Neutralization: Transfer the cooled reaction mixture to a 250 mL beaker. While stirring, slowly and carefully add saturated sodium bicarbonate solution. Effervescence (CO₂ evolution) will occur. Continue adding the basic solution until the effervescence ceases and the pH of the mixture is approximately 7-8.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove any inorganic salts. Follow with a wash of a small amount of cold ethanol to facilitate drying.
-
Drying: Spread the collected solid on a watch glass and allow it to air-dry, or dry it in a desiccator to a constant weight.
-
Purification (Optional): If required, the crude product can be further purified by recrystallization from a minimal amount of hot ethanol to obtain a higher purity solid.[12]
Caption: A workflow diagram for the synthesis of the target compound.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed using standard analytical methods.
-
Expected Outcome: A pale yellow or off-white solid.
-
Expected Yield: Typically >80%.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Spectroscopic Analysis:
-
¹H NMR: Expect characteristic signals for the aromatic protons of the benzonitrile ring, a singlet for the C5-proton of the thiazole ring, and a broad singlet for the -NH₂ protons which is exchangeable with D₂O.[8]
-
¹³C NMR: Expect signals corresponding to the carbons of the benzonitrile and thiazole rings, including the nitrile carbon (-C≡N).
-
IR Spectroscopy: Look for characteristic absorption bands for N-H stretching (amine), C≡N stretching (nitrile), and C=N stretching of the thiazole ring.[13]
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of the product (C₁₀H₇N₃S, M.W. = 201.25 g/mol ).
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Reagent degradation (especially the α-haloketone). 3. Insufficient heating. | 1. Extend the reflux time and monitor by TLC. 2. Use fresh, high-purity starting materials. 3. Ensure the reaction mixture is maintained at a steady reflux. |
| Product is Oily or Gummy | 1. Incomplete neutralization. 2. Presence of impurities. | 1. Re-check the pH of the solution and add more base if necessary. 2. Attempt recrystallization from a suitable solvent like ethanol or an ethanol/water mixture. |
| Product is Darkly Colored | 1. Overheating or prolonged reaction time leading to decomposition. 2. Impurities in starting materials. | 1. Reduce heating temperature or reaction time. 2. Purify the product by recrystallization, possibly with the addition of activated charcoal. |
References
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of 2-aminothiazole derivatives: A short review. (2022). ResearchGate. [Link]
-
A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. (2024). ResearchGate. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). PMC. [Link]
-
synthesis of thiazoles. (2019). YouTube. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PMC. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. 3-(2-Bromoacetyl)benzonitrile | 50916-55-7 [sigmaaldrich.com]
- 11. 3-(2-bromoacetyl)benzonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
Scalable preparation methods for 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile
Application Note: Scalable Preparation of 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile
Executive Summary
This guide details the scalable synthesis of This compound , a critical pharmacophore in the development of kinase inhibitors and GPCR ligands. The aminothiazole moiety serves as a privileged scaffold for hydrogen bonding within active sites, while the benzonitrile group provides opportunities for further derivatization (e.g., hydrolysis to amides or reduction to benzylamines).
We present two distinct protocols:
-
Method A (Robust Scale-Up): A stepwise Hantzsch thiazole synthesis isolating the
-bromoketone intermediate. This method offers the highest purity and control for multi-gram to kilogram batches. -
Method B (Green One-Pot): An oxidative cyclization using iodine, avoiding the isolation of lachrymatory intermediates. Ideal for rapid library generation or safety-constrained environments.
Retrosynthetic Analysis & Strategy
The primary disconnection relies on the Hantzsch Thiazole Synthesis , assembling the thiazole ring from a 3-substituted acetophenone precursor and thiourea.
Figure 1: Retrosynthetic strategy for the target aminothiazole.
Method A: Stepwise Hantzsch Synthesis (Recommended for Scale-Up)
This route is preferred for scale-up (>100g) because it allows for the purification of the intermediate, ensuring the final cyclization yields a high-purity product without difficult chromatography.
Step 1: Synthesis of 3-(2-Bromoacetyl)benzonitrile
Principle:
-
Why NBS? Unlike liquid bromine (
), NBS is a solid, easier to handle, and allows for precise stoichiometry, minimizing di-brominated byproducts.
Reagents:
-
3-Acetylbenzonitrile (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 equiv)
-
Acetonitrile (MeCN) (5-10 volumes)
Protocol:
-
Charge: In a reactor equipped with a mechanical stirrer and reflux condenser, dissolve 3-acetylbenzonitrile in MeCN.
-
Add Catalyst: Add p-TsOH at room temperature.
-
Addition: Add NBS portion-wise over 30 minutes. Exotherm Warning: Mild exotherm may occur.
-
Reaction: Heat the mixture to 60–65°C for 2–4 hours.
-
QC Check: Monitor by HPLC/TLC. Target <5% starting ketone.
-
-
Workup: Cool to room temperature. Concentrate the solvent to ~20% volume under reduced pressure.
-
Precipitation: Pour the residue into cold water (10 volumes) with vigorous stirring. The product, 3-(2-bromoacetyl)benzonitrile , will precipitate.
-
Filtration: Filter the solid. Wash with water (
vol) to remove succinimide and acid. -
Drying: Dry in a vacuum oven at 40°C.
-
Safety Note: This intermediate is a potent lachrymator and skin irritant. Handle only in a fume hood with proper PPE.
-
Step 2: Cyclization to this compound
Principle: Condensation of the
Reagents:
-
3-(2-Bromoacetyl)benzonitrile (1.0 equiv)
-
Thiourea (2.0 equiv)[1]
-
Ethanol (Absolute) (10 volumes)
-
Aq.[2][3] Ammonium Hydroxide (25%) or Sodium Bicarbonate (sat.)
Protocol:
-
Dissolution: Suspend 3-(2-bromoacetyl)benzonitrile in Ethanol at room temperature.
-
Addition: Add Thiourea in one portion.
-
Cyclization: Heat to Reflux (78°C) for 2–3 hours.
-
Observation: The reaction mixture will initially clear (solubilization) and then a heavy precipitate (the HBr salt of the product) will form.
-
-
Isolation (HBr Salt): Cool to 0–5°C. Filter the precipitate. Wash with cold ethanol.
-
Why isolate the salt? This rejects non-basic impurities and unreacted neutral starting materials.
-
-
Free Basing: Suspend the wet cake in water (10 volumes). Adjust pH to 9–10 using Ammonium Hydroxide or sat.
. Stir for 1 hour. -
Final Filtration: Filter the off-white free base. Wash copiously with water.[2][4][5]
-
Drying: Dry under vacuum at 50°C.
Expected Yield (2 steps): 65–75% Purity: >98% (HPLC)
Method B: One-Pot Oxidative Cyclization (Green Alternative)
Principle: Direct conversion of the ketone to the aminothiazole using Iodine (
Reagents:
-
3-Acetylbenzonitrile (1.0 equiv)
-
Thiourea (2.0 equiv)[1]
-
Iodine (
) (1.0 equiv) -
Solvent: Ethanol or DMSO (DMSO accelerates the reaction but is harder to remove).
Protocol:
-
Mix: Combine 3-acetylbenzonitrile and thiourea in Ethanol.
-
Oxidant Addition: Add Iodine (
) in portions. -
Reaction: Heat to reflux for 6–8 hours.
-
Workup: Cool to RT. Dilute with water.
-
Quench: Add aqueous Sodium Thiosulfate (
) to quench excess iodine (color change from brown to yellow/colorless). -
Basify: Adjust pH to 9 with Ammonium Hydroxide.
-
Isolation: Filter the precipitate. Recrystallize from Ethanol/Water if necessary.
Pros: Safer (no lachrymator isolation). Cons: Lower yield (50–60%); Iodine is expensive for very large scales; Purification can be more difficult due to sulfur byproducts.
Process Safety & Critical Control Points
| Hazard Class | Chemical | Risk Mitigation |
| Lachrymator | 3-(2-Bromoacetyl)benzonitrile | Strict Containment. Use a fume hood. Degas all glassware before removal from hood. Treat spills with dilute ammonia/ethanol to neutralize. |
| Carcinogen | Thiourea | Suspected carcinogen. Use dust masks/respirators during weighing. |
| Corrosive | Bromine / NBS | Wear chemical resistant gloves (Nitrile/Neoprene). |
Critical Control Points (CCP):
-
CCP 1 (Bromination): Do not overheat (>70°C) during bromination to prevent formation of the dibromo-impurity, which leads to difficult-to-remove byproducts in the next step.
-
CCP 2 (Cyclization): Ensure complete consumption of the bromoketone before cooling. Residual bromoketone is toxic and difficult to purge from the final solid.
Analytical Quality Control
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV @ 254 nm.
Specification Targets:
-
Appearance: Off-white to pale yellow solid.
-
Purity:
area.[5][6][7] -
Mass Spec (ESI+):
. -
1H NMR (DMSO-d6): Characteristic singlet for thiazole proton at
ppm; broad singlet for at ppm (exchangeable).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete bromination or hydrolysis. | Ensure anhydrous MeCN. Check NBS quality (should be white, not yellow). |
| Product is Sticky/Oil | Impurities preventing crystallization. | Do not skip the HBr salt isolation. The salt crystallizes better than the free base. |
| Dark Coloration | Oxidation of thiourea or iodine residues. | Wash the final product with dilute sodium thiosulfate solution. |
| Di-bromo Impurity | Excess NBS or high temperature. | Control temp <65°C. Add NBS slowly. |
References
-
Hantzsch Thiazole Synthesis Review: Organic Syntheses, Coll. Vol. 3, p. 76 (1955). Link
-
Synthesis of 4-cyanophenacyl bromide (Analogous Procedure): PrepChem, Synthesis of p-cyanophenacyl bromide. Link
-
One-Pot Synthesis using Iodine: Heterocycles, Vol. 85, No. 8, 2012. Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives.[8][9] Link
-
Safety Data Sheet (Intermediate): 3-(2-Bromoacetyl)benzonitrile SDS, Fisher Scientific. Link
-
Product Identification: 3-(2-Aminothiazol-4-yl)benzonitrile CAS 202664-32-2. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. BROMOACETONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile
Welcome to the technical support guide for the purification of 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this critical building block with high purity. The intrinsic chemical nature of this compound—possessing a basic amino group, a polar nitrile, and an aromatic framework—presents unique purification challenges. This guide provides troubleshooting advice and detailed protocols to address common issues encountered during its isolation and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common impurities in crude this compound and how can I identify them?
A1: Impurities typically arise from the synthetic route, most commonly the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with thiourea.[1][2][3]
-
Unreacted Starting Materials: The most common impurities are unreacted α-haloketone precursor (3-bromoacetylbenzonitrile) and thiourea.[4] Thiourea, in particular, can be difficult to remove due to its polarity.
-
Isomeric Byproducts: Under certain reaction conditions, especially acidic pH, an isomeric impurity, 3-(2-imino-2,3-dihydrothiazol-4-yl)benzonitrile, can form.[5][6]
-
Degradation Products: Prolonged reaction times or excessive heat can lead to the formation of degradation byproducts, which often present as dark, tarry substances.[5]
Identification Strategy:
-
Thin-Layer Chromatography (TLC): TLC is the first and most crucial step to visualize the number of components in your crude mixture.[7] By co-spotting your crude material with the starting materials, you can quickly identify their presence.
-
Spectroscopic Methods:
-
¹H NMR: Provides structural information. Unreacted starting materials or isomeric byproducts will show distinct proton signals that differ from the desired product.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying components by their mass-to-charge ratio, confirming the presence of expected impurities and potentially revealing unexpected ones.
-
Q2: My crude product is a dark, oily residue. How can I get it to solidify?
A2: An oily product, often called "oiling out," indicates the presence of significant impurities or residual solvent that is depressing the melting point and inhibiting crystallization.[8]
-
Trituration: The most effective initial step is trituration. This involves suspending the oil in a solvent in which the desired product is insoluble (or poorly soluble), but the impurities are soluble. The mechanical action of stirring or scraping helps to break up the oil and induce crystallization of the pure compound.
-
Recommended Solvents for Trituration: Start with non-polar solvents like hexanes or diethyl ether. If the product remains oily, try a slightly more polar solvent like a mixture of hexanes and ethyl acetate.
-
-
High Vacuum: Ensure all residual high-boiling solvents (like DMF or ethanol used in the synthesis) are thoroughly removed under a high vacuum, sometimes with gentle heating.
Q3: Recrystallization is failing or giving low purity. What should I do next?
A3: While recrystallization is a powerful technique, its success is highly dependent on solvent choice and impurity profile.[4] If it fails, it's time to consider chromatographic methods or leveraging the compound's chemical properties.
-
Problem Cause: The polarity of your desired compound and a key impurity might be too similar for a single-solvent recrystallization to be effective.
-
Next Step: Column chromatography is the standard method for purifying compounds when recrystallization is ineffective.[4][9] It separates compounds based on their differential adsorption to a stationary phase.[10]
Below is a decision workflow to guide your purification strategy.
Caption: Purification decision workflow.
Q4: How do I choose the right conditions for column chromatography?
A4: The key is to first develop a separation on a TLC plate, which serves as a small-scale model for the column.[9]
-
Stationary Phase: Silica gel is the standard choice for compounds of moderate polarity like this one.[10][11]
-
Mobile Phase (Eluent): The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.2-0.4 on the TLC plate.[7]
-
Developing a System: Start with a non-polar solvent and gradually add a more polar one. For this compound, good starting points are mixtures of Hexane/Ethyl Acetate or Dichloromethane (DCM)/Methanol.
-
Addressing Basicity: The basic 2-amino group can interact strongly with the acidic silica gel, causing the spot to "streak" or tail on the TLC plate. To prevent this, add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide to your eluent.[8]
-
Table 1: Recommended TLC Solvent Systems for Method Development
| System # | Non-Polar Solvent | Polar Solvent | Modifier (if needed) | Recommended Starting Ratio |
| 1 | Hexanes | Ethyl Acetate | --- | 70:30 |
| 2 | Dichloromethane | Methanol | --- | 98:2 |
| 3 | Dichloromethane | Methanol | Triethylamine | 95:5 (+0.5% Et₃N) |
| 4 | Ethyl Acetate | Methanol | Triethylamine | 98:2 (+0.5% Et₃N) |
Q5: Can I use the basicity of the 2-amino group to my advantage?
A5: Absolutely. Acid-base extraction is a highly effective technique for separating basic compounds from neutral or acidic impurities.[4] The principle relies on changing the solubility of the target compound by protonating it.
The workflow involves:
-
Dissolving the crude mixture in an organic solvent (e.g., ethyl acetate or DCM).
-
Extracting with an aqueous acid (e.g., 1M HCl). The basic amine is protonated to form a water-soluble ammonium salt, which moves to the aqueous layer. Neutral impurities remain in the organic layer.
-
Washing the organic layer to remove any remaining neutral impurities.
-
Basifying the combined aqueous layers with a base (e.g., NaOH or NaHCO₃) to deprotonate the ammonium salt, causing the pure, neutral amine to precipitate.
-
Filtering to collect the purified solid product.
Caption: Workflow for purification via acid-base extraction.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is the first method that should be attempted for purification.
-
Solvent Selection: In small test tubes, test the solubility of ~10-20 mg of crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). A good solvent will dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.[7]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[7]
-
Crystallization: Allow the flask to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a single seed crystal of pure product.[8] Once crystal formation begins, cool the flask further in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under a high vacuum.
Table 2: Recrystallization Solvent Screening Guide
| Solvent | Boiling Point (°C) | Polarity Index | Suitability Notes |
| Ethanol | 78 | 5.2 | Often a good choice for aminothiazoles.[1] Try an ethanol/water mixture if solubility is too high. |
| Isopropanol | 82 | 4.3 | Similar to ethanol, may provide better crystal formation. |
| Acetonitrile | 82 | 6.2 | A polar aprotic solvent; good for moderately polar compounds. |
| Ethyl Acetate | 77 | 4.3 | Less polar; may be effective if impurities are highly polar. |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent; useful for removing polar impurities. |
| DMF/Water | >100 | --- | Recrystallization from a DMF/water mixture has been reported for a similar derivative.[12] |
Protocol 2: Purification by Silica Gel Column Chromatography
Use this method for difficult separations or after a failed recrystallization.
-
Develop Solvent System: As described in Q4, use TLC to find a solvent system (eluent) that gives the product an Rf of 0.2-0.4 and separates it from all impurities. Remember to add triethylamine if streaking occurs.
-
Pack the Column: Prepare a slurry of silica gel in the least polar component of your eluent (e.g., hexanes). Pour the slurry into a column, allowing the solvent to drain until it is just above the silica bed. Do not let the column run dry.[10]
-
Load the Sample: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[8]
-
Elute the Column: Carefully add the eluent to the top of the column and begin collecting fractions. Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to move compounds down the column.[4][9]
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
References
- Technical Support Center: Synthesis of 2-Aminothiazole Derivatives. (n.d.). Benchchem.
- Common side reactions in the Hantzsch synthesis of 5-aminothiazoles. (n.d.). Benchchem.
- Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.
- Column Chromatography. (n.d.). Organic Chemistry at CU Boulder.
- Synthesis of novel 2-amino thiazole derivatives. (2012). Der Pharma Chemica.
- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
- Column chromatography. (n.d.). University of Victoria.
- Column chromatography & purification of organic compounds. (2021, February 9). YouTube.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Sci-Hub.
- Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
- 4-[2-(1,3-Dioxoisoindolin-2-yl)-1,3-thiazol-4-yl]benzonitrile. (2016, July 6). IUCrData.
- Technical Support Center: Purification of 2-Amino-1,3,4-Thiadiazole Derivatives. (n.d.). Benchchem.
- Solubility report of 3-(5-amino-1,2,4-oxadiazol-3-yl)-4-nitro. (n.d.). DTIC.
- Synthesis, purification, and characterization of novel dual inhibitors of tyrosine decarboxylase. (n.d.). HELDA - Helsinki.fi.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. synarchive.com [synarchive.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sci-Hub. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity / Journal of the Chemical Society, Perkin Transactions 1, 1987 [sci-hub.kr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. youtube.com [youtube.com]
- 12. iucrdata.iucr.org [iucrdata.iucr.org]
Minimizing side reactions during 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile preparation
Welcome to the technical support center for the synthesis of 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis, minimize side reactions, and maximize yield and purity.
The predominant and most reliable method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis, first reported in 1887.[1] This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea, to form the thiazole ring.[2][3] For the synthesis of our target molecule, this compound, the process begins with the α-halogenation of 3-acetylbenzonitrile to form an α-halo-3-acetylbenzonitrile intermediate, which is then cyclized with thiourea. While robust, this pathway is susceptible to several side reactions that can complicate the synthesis and purification.
This document will guide you through identifying, understanding, and mitigating these challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
Low yield is one of the most frequent issues, often stemming from multiple competing reactions or suboptimal conditions.
Possible Cause A: Inefficient α-Halogenation of 3-Acetylbenzonitrile
The synthesis of the α-haloketone intermediate is a critical first step. Incomplete halogenation leaves unreacted starting material, while over-halogenation can lead to di-halogenated species, which can form undesired byproducts.
-
Expert Insight & Solution:
-
Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to closely monitor the conversion of 3-acetylbenzonitrile. The α-haloketone is a lachrymator, so handle it with extreme care in a fume hood.
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the halogenating agent (e.g., N-Bromosuccinimide (NBS), Br₂) to the ketone.
-
Catalyst Use: For bromination with NBS, a radical initiator like AIBN or benzoyl peroxide can be used, but light can also initiate the reaction. For direct bromination with Br₂, a catalytic amount of acid (e.g., acetic acid) is often employed.
-
Isolate with Care: The crude α-haloketone can sometimes be used directly in the next step, but purification by recrystallization or careful distillation can remove unreacted ketone and improve the final yield. However, be aware that α-haloketones can be unstable to heat.[4]
-
Possible Cause B: Formation of Isomeric Impurities
A common side reaction in the Hantzsch synthesis is the formation of the 2-imino-2,3-dihydrothiazole isomer instead of the desired 2-aminothiazole.[5][6] This is particularly prevalent under acidic conditions.
-
Expert Insight & Solution:
-
pH Control is Critical: The final cyclization and dehydration step should ideally be performed under neutral to slightly basic conditions.[7] The reaction often produces HBr or HCl as a byproduct, which acidifies the mixture.
-
Base Addition: After the initial condensation, adding a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the acid formed can significantly favor the 2-amino isomer.[5][8]
-
Reaction Work-up: Pouring the final reaction mixture into a dilute solution of NaHCO₃ or Na₂CO₃ is a standard procedure to quench the reaction and precipitate the product in its desired amino form.[8]
-
Possible Cause C: Self-Condensation of the α-Haloketone
Under basic conditions, α-haloketones can undergo self-condensation, leading to a complex mixture of byproducts and reducing the amount of ketone available to react with thiourea.[6]
-
Expert Insight & Solution:
-
Order of Addition: The most effective way to minimize this side reaction is to add the α-haloketone solution slowly and dropwise to a heated solution of thiourea.[6] This maintains a low instantaneous concentration of the ketone, favoring the reaction with the more abundant thiourea.
-
Avoid Strong Bases: Do not use strong bases like NaOH or KOH during the main condensation step, as they strongly promote self-condensation.
-
Possible Cause D: Decomposition of Starting Materials
Thiourea can decompose at excessively high temperatures, and the α-haloketone can also be unstable.[6]
-
Expert Insight & Solution:
-
Temperature Management: The reaction is often exothermic. Maintain a controlled temperature, typically refluxing in a solvent like ethanol or methanol.[8] Avoid overheating.
-
Reaction Time: Monitor the reaction by TLC. Once the α-haloketone is consumed, prolonged heating is unnecessary and can lead to degradation. Typical reaction times are between 30 minutes and a few hours.[8][9]
-
Troubleshooting Summary Table
| Problem | Probable Cause | Recommended Solution |
| Low Yield | Inefficient α-halogenation | Monitor reaction by TLC; control stoichiometry of halogenating agent. |
| Formation of imino isomer | Maintain neutral/slightly basic pH; use NaHCO₃ in work-up.[5][7] | |
| Self-condensation of ketone | Add α-haloketone dropwise to thiourea solution.[6] | |
| Decomposition of reagents | Avoid excessive heat; monitor reaction to prevent long reaction times.[6] |
Question 2: My final product is an impure, sticky oil or discolored solid that is difficult to handle. How can I effectively purify it?
Product isolation and purification issues often point to the presence of unreacted starting materials or the side products discussed above.
Possible Cause A: Residual Starting Materials or Solvents
Impurities can suppress the crystallization of the final product.
-
Expert Insight & Solution:
-
Acid-Base Extraction: The 2-amino group on the thiazole ring is basic. You can dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract it with an aqueous acid (e.g., 1M HCl). The desired product will move to the aqueous layer, leaving non-basic impurities behind. Then, basifying the aqueous layer will precipitate the pure product, which can be collected by filtration.[10]
-
Trituration: If the product is an oil, try trituration. This involves stirring the oil with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexane). This can often induce crystallization and wash away soluble impurities.[10][11]
-
Thorough Drying: Ensure the product is completely dry by using a high vacuum for several hours to remove any residual solvent.
-
Possible Cause B: Co-precipitation of Side Products
If side products have similar solubility to your desired compound, simple precipitation or recrystallization may not be sufficient.
-
Expert Insight & Solution:
-
Recrystallization with the Right Solvent: Systematically screen for an optimal recrystallization solvent. Ethanol, isopropanol, or mixtures like ethanol/water are often good starting points. The goal is to find a solvent that dissolves the product when hot but poorly when cold.
-
Column Chromatography: If all else fails, silica gel column chromatography is a highly effective method for separating closely related compounds.[5] A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane with a small amount (0.5-1%) of triethylamine to prevent the basic product from streaking on the acidic silica gel.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism for the Hantzsch synthesis of this compound?
The reaction proceeds through a well-established multi-step mechanism.[8][12]
-
Nucleophilic Attack (Sₙ2): The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic α-carbon of the 2-bromo-1-(3-cyanophenyl)ethan-1-one, displacing the bromide ion.
-
Intramolecular Cyclization: The nitrogen atom of the resulting isothiouronium salt attacks the carbonyl carbon in an intramolecular condensation reaction.
-
Dehydration: The tetrahedral intermediate eliminates a molecule of water to form a hydroxyl-dihydrothiazole intermediate.
-
Tautomerization & Aromatization: A final proton transfer and tautomerization lead to the stable, aromatic 2-aminothiazole ring.
Caption: Hantzsch synthesis pathway for 2-aminothiazoles.
Q2: How does the choice of halogen (Cl, Br, I) in the α-haloketone affect the reaction?
The reactivity of the α-haloketone is heavily dependent on the nature of the carbon-halogen bond and the leaving group ability of the halide.[13]
-
Reactivity Order: I > Br > Cl.
-
α-Iodoketones: Are the most reactive due to the weak C-I bond. This leads to faster reaction times but they are also the least stable and most expensive.
-
α-Chloroketones: Are the most stable and cheapest but are significantly less reactive, often requiring harsher conditions or longer reaction times.[13]
-
α-Bromoketones: Offer the best balance of reactivity, stability, and cost, making them the most commonly used intermediate for the Hantzsch synthesis.[13]
Comparison of α-Haloketone Reactivity
| Halogen | Reactivity | Stability | Cost | Common Use |
| Iodine (I) | Highest | Lowest | Highest | For difficult substrates or rapid synthesis. |
| Bromine (Br) | High | Moderate | Moderate | Most common choice; good balance.[13] |
| Chlorine (Cl) | Lowest | Highest | Lowest | Used when cost is paramount and longer times are acceptable. |
Q3: Are there greener or one-pot alternatives for this synthesis?
Yes, significant efforts have been made to develop more efficient and environmentally friendly protocols.
-
One-Pot Synthesis: These methods avoid the isolation of the lachrymatory and toxic α-haloketone intermediate. The ketone, a halogen source (like I₂ or NBS), and thiourea are combined in a single reaction vessel.[14][15] This approach is often catalyzed and can be more efficient.
-
Alternative Energy Sources: Microwave irradiation and sonication (ultrasound) have been shown to dramatically reduce reaction times and increase yields, often under solvent-free or aqueous conditions.[16]
-
Green Solvents: Using water, ethanol, or ionic liquids instead of more hazardous chlorinated solvents improves the environmental profile of the synthesis.[2][16]
Q4: What are the key safety considerations for this synthesis?
-
α-Haloketones: These intermediates are potent lachrymators (tear-inducing) and are toxic. Always handle them in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[4]
-
Benzonitrile Moiety: Benzonitrile and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[17] Review the Safety Data Sheet (SDS) for all reagents before beginning work.
-
Exothermic Reaction: The reaction can be exothermic. Use a setup that allows for efficient heat dissipation and controlled heating.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1-(3-cyanophenyl)ethan-1-one (Intermediate)
! CAUTION: This procedure involves bromine, which is highly corrosive and toxic, and produces a lachrymatory product. Perform all steps in a certified chemical fume hood.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-acetylbenzonitrile (1 eq.) in a suitable solvent like chloroform or acetic acid.
-
Bromination: Cool the solution in an ice bath. Add bromine (1 eq.) dropwise from the dropping funnel over 30-60 minutes with continuous stirring.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Work-up: Slowly pour the reaction mixture into ice-cold water to quench the reaction. If an organic solvent was used, separate the layers. Wash the organic layer with a saturated sodium bicarbonate solution, then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude α-bromoketone. This intermediate is often used in the next step without further purification.
Protocol 2: Hantzsch Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.1-1.2 eq.) in ethanol.
-
Addition: Heat the thiourea solution to a gentle reflux. In a separate flask, dissolve the crude 2-bromo-1-(3-cyanophenyl)ethan-1-one (1 eq.) in a minimal amount of ethanol.
-
Reaction: Add the α-bromoketone solution dropwise to the refluxing thiourea solution over 30 minutes.[6] After the addition is complete, continue refluxing for 1-2 hours. Monitor the reaction progress by TLC.
-
Precipitation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a stirred, cold 5% aqueous solution of sodium bicarbonate.[8]
-
Isolation: A solid precipitate should form. Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Drying: Allow the collected solid to air dry or dry in a vacuum oven at a low temperature (40-50 °C).
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Place the crude, dry product in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol).
-
Dissolution: Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is just completely dissolved.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the ice-cold solvent, and dry under high vacuum.
Purification Troubleshooting Workflow
Caption: A step-by-step workflow for purifying the final product.
References
-
ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved from [Link]
-
RSC Publishing. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis. Molecules, 20(9), 16446-16461. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology, 7(4), 1-10. Retrieved from [Link]
-
Al-Azayza, S., et al. (2021). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 26(3), 695. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]
-
PubMed. (2007). Synthesis and simple 18F-labeling of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile. Retrieved from [Link]
-
ResearchGate. (2021). A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I₂/dimethyl sulfoxide as a catalytic oxidative system. Retrieved from [Link]
-
ACS Publications. (2007). Synthesis and Simple 18F-Labeling of 3-Fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
ACS Publications. (1951). The Reaction of Ketones with Halogens and Thiourea. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Retrieved from [Link]
- Ghosh, A., et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
-
Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. Retrieved from [Link]
-
YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]
-
NICNAS. (2019). Benzonitrile: Human health tier II assessment. Retrieved from [Link]
-
IUCrData. (2016). 4-[2-(1,3-Dioxoisoindolin-2-yl)-1,3-thiazol-4-yl]benzonitrile. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]
-
MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzonitrile-impurities. Retrieved from [Link]
-
HELDA - Helsinki.fi. (n.d.). Synthesis, purification, and characterization of novel dual inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 3-amino-2,1-benzoisothiazoles.
-
Der Pharma Chemica. (2026). Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides. Retrieved from [Link]
-
Costcon Healthcare LLP. (n.d.). List of impurities. Retrieved from [Link]
-
NCBI. (2006). [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile. Retrieved from [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Making sure you're not a bot! [helda.helsinki.fi]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]
Solving solubility issues of 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile in biological assays
Technical Support Center: 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. As a compound with a complex heterocyclic structure, achieving and maintaining its solubility in aqueous-based biological systems is critical for obtaining accurate and reproducible experimental results. This document offers a series of troubleshooting steps, frequently asked questions, and detailed protocols to systematically address these issues.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates immediately upon addition to my aqueous cell culture medium. What is happening?
A1: This phenomenon, often called "crashing out," is a common issue when a compound dissolved in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment like cell culture media.[1][2] The primary reason is that the final concentration of the compound exceeds its solubility limit in the new, predominantly aqueous environment.[2] While DMSO is an excellent solvent for many non-polar compounds, its ability to keep them in solution diminishes significantly upon high dilution in water.[1]
Key Factors and Immediate Solutions:
-
High Final Concentration: Your target concentration in the media may be higher than the compound's aqueous solubility. The most direct solution is to test a lower final concentration.[2]
-
Rapid Solvent Exchange: Adding a concentrated DMSO stock directly into a large volume of media causes a rapid shift in solvent polarity around the compound molecules, leading to their aggregation and precipitation.[2] To mitigate this, perform serial dilutions in pre-warmed (37°C) media and add the compound dropwise while gently swirling the media.[2][3]
-
Temperature Effects: The solubility of many compounds is lower at cooler temperatures. Always use pre-warmed (37°C) cell culture media when making your dilutions to maximize solubility.[1][2]
Q2: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A2: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts and cytotoxicity. For most cell lines, a final DMSO concentration of 0.5% or less is recommended, with 0.1% being ideal for sensitive assays or long-term exposure .[2] Concentrations above 1% can lead to significant negative effects, including damage to cell membranes, oxidative stress, and cell death.[4][5] It is crucial to always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as your treated samples, but without the compound.[1]
| DMSO Concentration | General Cellular Impact | Recommendation |
| < 0.1% | Generally considered safe for most cell lines with minimal effects.[4] | Optimal for sensitive and long-duration assays. |
| 0.1% - 0.5% | Tolerated by many robust cell lines for short-term exposure.[6] | Acceptable for many screening assays; verify tolerance for your specific cell line. |
| 0.5% - 1.0% | Can induce stress and affect the function of some cell types.[4][5][7] | Use with caution and for short durations only. Extensive validation is required. |
| > 1.0% | Often cytotoxic and can significantly alter experimental outcomes.[4][5] | Avoid. |
Q3: I see a fine, crystalline precipitate in my media after a few hours in the incubator, even though it was clear initially. What causes this delayed precipitation?
A3: Delayed precipitation can occur due to several factors related to the dynamic environment of a cell culture incubator:
-
Metabolically-Induced pH Shifts: Cellular metabolism can alter the pH of the culture medium over time. For a compound with pH-dependent solubility, this shift can cause it to fall out of solution.[2] Ensure your medium is well-buffered.
-
Compound Instability: The compound may be degrading over time into less soluble byproducts.
-
Interactions with Media Components: The compound might slowly interact with salts, proteins, or other components in the serum, leading to the formation of insoluble complexes.[8]
To troubleshoot this, it is essential to determine the maximum empirical soluble concentration of your compound in your specific cell culture medium under the exact experimental conditions (37°C, 5% CO2) over your desired time course.[2]
Q4: Are there alternatives to DMSO or methods to enhance solubility without high solvent concentrations?
A4: Yes, several formulation strategies can be employed to improve the aqueous solubility of challenging compounds like this compound. These methods aim to create a more favorable environment for the compound in the aqueous medium.
-
Co-solvents: Using a mixture of solvents for the stock solution can sometimes improve solubility upon dilution.[1][9] Common co-solvents include polyethylene glycol (PEG), propylene glycol, and ethanol.[9][10][11]
-
Solubility Enhancers (Excipients): These are additives that help keep the compound in solution.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate hydrophobic molecules, effectively increasing their apparent water solubility.[12][13][14] (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.[1]
-
Surfactants: Non-ionic surfactants like Pluronics (e.g., F-68, F-127) can form micelles that encapsulate the drug, enhancing its solubility.[15][16][17][18]
-
Serum Proteins: For many applications, proteins in fetal bovine serum (FBS), such as albumin, can bind to the compound and help maintain its solubility.[1]
-
Systematic Troubleshooting Workflow
When encountering solubility issues, a systematic approach is crucial. The following workflow provides a step-by-step guide to identifying and resolving the problem.
Caption: A decision tree for troubleshooting compound precipitation.
Detailed Experimental Protocols
Protocol 1: Preparation and Handling of a DMSO Stock Solution
The accuracy of your experiments begins with a properly prepared stock solution.[19]
-
Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Quantitatively transfer the powder to a sterile, appropriate-sized tube or volumetric flask.[19]
-
Add the required volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
-
Dissolution:
-
Vortex the solution vigorously to dissolve the compound.[19]
-
If the compound is difficult to dissolve, sonicate the tube in a water bath for 5-10 minutes.[19] Gentle warming in a 37°C water bath can also be effective, but ensure the compound is heat-stable.[1][3]
-
Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be completely clear.
-
-
Sterilization and Storage:
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.[1]
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can cause the compound to come out of solution.[1]
-
Store the aliquots at -20°C or -80°C as recommended for the compound, protected from light.
-
Protocol 2: Determining Maximum Empirical Soluble Concentration (MESC)
This protocol helps you find the highest concentration of your compound that remains soluble in your specific cell culture medium under your experimental conditions.[2]
-
Preparation:
-
Prepare a series of dilutions of your DMSO stock solution in pre-warmed (37°C) complete cell culture medium. Start from a concentration higher than your intended highest dose and perform a two-fold serial dilution down to a concentration you know is soluble.
-
Prepare a "vehicle control" tube containing only the medium and the highest concentration of DMSO used in the dilution series.
-
-
Incubation:
-
Incubate all tubes under standard cell culture conditions (e.g., 37°C, 5% CO2).[2]
-
-
Observation:
-
Visually inspect each tube for any signs of precipitation (cloudiness, crystals, film) under a microscope at several time points (e.g., 1, 4, 24, and 48 hours).[2]
-
-
Determination:
-
The MESC is the highest concentration that remains completely clear and free of precipitate at your final experimental time point. All subsequent experiments should be conducted at or below this concentration.
-
Protocol 3: Using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) to Enhance Solubility
Cyclodextrins are powerful tools for increasing the aqueous solubility of hydrophobic compounds.[12][14][20]
-
Prepare HP-β-CD Solution:
-
Prepare a sterile, concentrated stock solution of HP-β-CD (e.g., 20-40% w/v) in water or your basal cell culture medium.
-
-
Complexation:
-
There are two common methods:
-
Method A (Pre-complexation): Add the DMSO stock of your compound to the HP-β-CD solution. Vortex or sonicate to facilitate the formation of the inclusion complex. Then, dilute this complex into your final cell culture medium.
-
Method B (In-situ complexation): First, add the required amount of HP-β-CD stock solution to your pre-warmed cell culture medium. Then, slowly add the DMSO stock of your compound to this medium while vortexing.
-
-
-
Optimization and Validation:
-
The optimal ratio of compound to cyclodextrin will need to be determined empirically.
-
It is critical to run controls to ensure that the concentration of HP-β-CD used is not toxic to your cells and does not interfere with your assay readout.
-
Mechanisms of Solubility Enhancement
Understanding the underlying mechanisms of different solubilization strategies can help in making informed decisions for your experimental design.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. emulatebio.com [emulatebio.com]
- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 5. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Liquid Formulation Solubility Enhancement [sigmaaldrich.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Non-Ionic Surfactant Effects on Innate Pluronic 188 Behavior: Interactions, and Physicochemical and Biocompatibility Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. touroscholar.touro.edu [touroscholar.touro.edu]
Optimizing purification columns for polar thiazole compounds
Technical Support Center: Purification of Polar Thiazole Compounds
Subject: Advanced Method Development & Troubleshooting for Thiazole-Based Heterocycles From: Dr. Aris Thorne, Senior Application Scientist To: R&D Division / Process Chemistry Group
Introduction: The Thiazole Paradox
Thiazoles present a unique "chromatographic paradox" that often stalls drug discovery workflows. As aromatic heterocycles, they should theoretically retain well on Reversed-Phase (RP) C18. However, the nitrogen atom (position 3) possesses a lone pair that makes the ring basic and highly prone to interacting with residual silanols on silica supports. Furthermore, polar substitutions (e.g., 2-amino, 4-carboxyl) often render them too hydrophilic for standard C18 retention, causing them to elute in the void volume (dead time).
This guide moves beyond standard protocols to address the specific physicochemical behaviors of thiazoles, offering self-validating solutions for peak tailing, retention loss, and scale-up.
Section 1: The "Tailing" Nightmare (Peak Shape)
Q: My thiazole compound shows severe peak tailing (As > 2.0) on a standard C18 column, even with a gradient. How do I fix this without changing the column?
A: Peak tailing in thiazoles is almost exclusively caused by secondary silanol interactions . The basic nitrogen on the thiazole ring interacts ionically with acidic, non-endcapped silanol groups (Si-OH) on the silica surface.
The Fix: The "pH Pincer" Strategy You must disable this interaction by controlling the ionization state of either the silanol or your analyte.
-
Low pH Approach (Preferred for stability):
-
Mechanism: Lower the mobile phase pH to < 3.0 using Formic Acid (0.1%) or Trifluoroacetic Acid (TFA, 0.05-0.1%).
-
Why it works: At pH < 3, surface silanols (pKa ~3.5–4.5) are protonated (neutral), preventing them from binding to the positive thiazole nitrogen [1].
-
Warning: TFA is an ion-pairing agent. It improves shape but may suppress ionization in LC-MS.
-
-
High pH Approach (Requires Hybrid Silica):
-
Mechanism: Raise pH to > 8.0 using Ammonium Bicarbonate or Ammonium Hydroxide.
-
Why it works: This deprotonates the thiazole (rendering it neutral/hydrophobic), eliminating the ionic attraction to the silica.
-
Constraint: You must use a high-pH stable column (e.g., Hybrid Organic-Inorganic particles or Polymer-based) to avoid dissolving the silica matrix [2].
-
Visualizing the Mechanism:
Figure 1: The "pH Pincer" decision tree for eliminating secondary silanol interactions.
Section 2: Retention Strategies (Phase Selection)
Q: My polar thiazole elutes in the void volume (k' < 1) on C18. What stationary phase should I switch to?
A: When standard C18 fails to retain polar thiazoles, you need a phase that offers alternative interaction mechanisms beyond simple hydrophobicity.
Recommendation 1: Pentafluorophenyl (PFP) PFP is often the "magic bullet" for aromatic heterocycles.
-
Mechanism: PFP rings are electron-deficient (due to fluorine), creating a strong pi-pi interaction with the electron-rich thiazole ring. It also offers dipole-dipole interactions [3].[1]
-
Application: Excellent for separating positional isomers of substituted thiazoles.
Recommendation 2: Polar-Embedded C18
-
Mechanism: These phases have a hydrophilic group (amide, carbamate) embedded near the silica surface. This shields silanols (reducing tailing) and allows the "water layer" to interact with polar analytes.
-
Benefit: Allows use of 100% aqueous mobile phases without "phase collapse" (dewetting).[2][3]
Data Comparison: Retention Factors (k')
| Compound Type | Standard C18 (k') | Polar-Embedded C18 (k') | PFP (k') | Mechanism Gained |
| Simple Thiazole | 1.2 | 1.5 | 2.8 | Pi-Pi Interaction |
| Amino-Thiazole | 0.2 (Void) | 1.1 | 1.9 | H-Bonding + Pi-Pi |
| Thiazole-Carboxylic Acid | 0.1 (Void) | 0.9 | 1.5 | Dipole Selectivity |
Section 3: The HILIC Option (The "Nuclear" Option)
Q: Even PFP isn't retaining my highly polar, multi-functionalized thiazole. What now?
A: You must switch modes to Hydrophilic Interaction Liquid Chromatography (HILIC) .
-
The Concept: HILIC is effectively "reversed-reversed phase."[4]
-
Stationary Phase: Polar (Bare Silica, Amide, or Zwitterionic).
-
Mobile Phase: High organic (Acetonitrile) is the weak solvent; Water is the strong solvent.
-
-
Why for Thiazoles? The polar thiazole partitions into the water-enriched layer adsorbed onto the stationary phase surface [4].
-
Critical Setup: Start your gradient at 95% Acetonitrile and ramp down to 60% Acetonitrile. (Opposite of C18).[1][5][6]
HILIC Decision Workflow:
Figure 2: Workflow for determining when to abandon Reversed-Phase for HILIC.
Section 4: Flash Chromatography Scale-Up
Q: I am scaling up to Flash purification. My thiazole is soluble in DMSO but crashes out in DCM/Hexane. How do I load this?
A: Liquid loading with strong solvents (DMSO/DMF) is the #1 cause of poor resolution in Flash chromatography. The strong solvent acts as a "chaser," carrying the compound down the column before separation occurs.
The Solution: Dry Loading Protocol You must use the Dry Loading technique to eliminate solvent effects [5].[7][8]
Step-by-Step Protocol:
-
Dissolution: Dissolve your crude thiazole mixture in the minimum amount of a volatile strong solvent (e.g., Methanol or Acetone). Do not use DMSO.
-
Adsorption: Add solid support media (Silica gel or Celite 545) to the flask. Ratio: 1 part crude sample to 3 parts media (by weight).
-
Evaporation: Rotovap the mixture until it is a free-flowing, dry powder.
-
Tip: If it remains sticky, add more media and re-evaporate.
-
-
Loading: Pour the dry powder into an empty solid-load cartridge (or pre-column) and attach it before the main Flash column.
-
Elution: Run your gradient (e.g., DCM/MeOH or Water/ACN C18). The compound will elute as a sharp band because it is no longer dissolved in a strong solvent.
References
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from
-
Waters Corporation. (2023). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from
-
Fortis Technologies. (2022). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity.[1] Retrieved from
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – When to Use HILIC Versus Reversed-Phase. Retrieved from
-
Biotage. (2023).[9][10] When should I use dry loading instead of liquid loading with flash column chromatography? Retrieved from
Sources
Technical Support Center: Handling & Stabilization of 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile Salts
Case ID: TS-THIAZ-BENZ-001 Status: Active Guide Subject: Mitigation of Hygroscopicity and Chemical Instability in Aminothiazole Benzonitrile Salts
Executive Summary: The "Wet Salt" Challenge
You are likely accessing this guide because your batch of 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile salt (likely the Hydrochloride or Hydrobromide) has become sticky, difficult to weigh, or has shown impurity growth (amide formation) upon storage.
This molecule presents a "perfect storm" for solid-state instability:
-
The Aminothiazole Motif: A weak base that, when protonated by small counter-ions (Cl⁻), often forms crystal lattices with high channel voids, leading to rapid moisture uptake.
-
The Benzonitrile Moiety: A chemically sensitive group prone to acid-catalyzed hydrolysis when moisture is present in the salt lattice.
This guide provides immediate handling protocols and long-term solid-state engineering strategies to stabilize your material.
Immediate Triage: Handling the Current Batch
If you must use a hygroscopic batch immediately for biological assays or synthesis, do not attempt to dry it in a standard oven without precautions. Follow this protocol to ensure dosing accuracy.
Protocol A: The "Zero-Exposure" Weighing Technique
For formulation/assay preparation where accurate stoichiometry is critical.
-
Equilibration: Do not open the cold storage container immediately. Allow the vial to reach room temperature inside a desiccator to prevent condensation.
-
Environment: All handling must occur in a glove box (
RH) or a nitrogen-purged glove bag. -
Solvent Correction: If the salt has absorbed water, your molecular weight calculation is wrong.
-
Action: Perform a TGA (Thermogravimetric Analysis) or Karl Fischer titration immediately before weighing.
-
Calculation:
-
-
Dissolution: Dissolve the solid immediately into the stock solvent (e.g., DMSO) inside the dry environment. Do not transfer solid powder to the benchtop.
The Chemical Hazard: Nitrile Hydrolysis
Why this matters: Hygroscopicity in this specific molecule is not just a physical problem; it is a chemical liability. The combination of an acidic micro-environment (protonated amine) and absorbed water drives the hydrolysis of the nitrile group (
Mechanism of Failure
When the salt absorbs atmospheric water, the crystal lattice becomes a highly concentrated acidic solution. The protonated aminothiazole acts as an acid catalyst, activating the nitrile carbon for nucleophilic attack by water.
Figure 1: Acid-catalyzed hydrolysis pathway of the benzonitrile moiety triggered by moisture uptake in the salt form.
Root Cause & Long-Term Solution: Salt Engineering
If the current salt form (e.g., HCl) is operationally unviable, you must screen for a non-hygroscopic alternative.
Why HCl Salts Fail Here
Hydrochloride salts of heterocyclic amines often possess high crystal lattice energies but poor packing efficiency, leading to "channel hydrates." The chloride ion is small and highly electronegative, often creating hygroscopic salts with this specific pharmacophore.
The Hofmeister Series & Counter-Ion Selection
To reduce hygroscopicity, move to larger, more hydrophobic counter-ions (Right side of the Hofmeister series) or counter-ions that facilitate tighter hydrogen bond networks.
| Salt Form | Hygroscopicity Risk | Melting Point Trend | Recommendation |
| Hydrochloride | High | Moderate | Avoid if possible. |
| Mesylate | Moderate | Moderate | Good solubility, but often hygroscopic. |
| Tosylate | Low | High | Recommended. Hydrophobic bulk stabilizes lattice. |
| Fumarate (1:1) | Very Low | High | Highly Recommended. H-bonding network often excludes water. |
| Sulfate | High | High | Risk of hydrate formation. |
Salt Selection Decision Matrix
Figure 2: Strategic workflow for selecting an alternative counter-ion based on solubility requirements and hygroscopicity tolerance.
Frequently Asked Questions (FAQs)
Q1: Can I lyophilize the HCl salt to remove the water? A: Lyophilization is risky. While it removes water, it often renders the salt amorphous . Amorphous solids are significantly more hygroscopic than crystalline forms due to higher free energy and surface area. If you lyophilize, you must store the material under inert gas immediately upon breaking the vacuum.
Q2: What is the Critical Relative Humidity (CRH) for this class of compounds? A: While specific to the exact polymorph, aminothiazole HCl salts often exhibit a CRH between 40-50% RH . Below this threshold, they remain relatively stable; above it, they exponentially adsorb water. You must determine the specific CRH using Dynamic Vapor Sorption (DVS).
Q3: My sample turned into a liquid (deliquescence). Is it ruined?
A: Likely, yes. Deliquescence allows the nitrile hydrolysis reaction (Figure 1) to proceed rapidly. Analyze the sample via LC-MS. If the amide impurity (M+18 mass shift) is present
Q4: How do I re-crystallize to improve stability? A: Slow crystallization at high temperatures usually yields the most stable polymorph with the lowest surface area.
-
Solvent System: Try Ethanol/Ethyl Acetate or Isopropanol.
-
Method: Dissolve at reflux, cool very slowly (
/hour). Rapid cooling traps solvent and creates defects where water can enter.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011). Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH. Link
-
European Pharmacopoeia. (2023). 5.11. Characters Section in Monographs (Hygroscopicity). EDQM. Link
-
Singhal, D., & Curatolo, W. (2004). Drug polymorphism and dosage form design: a practical perspective. Advanced Drug Delivery Reviews, 56(3), 335-347. Link
-
Hilfiker, R. (Ed.). (2006).[2] Polymorphism: In the Pharmaceutical Industry. Wiley-VCH. (See Chapter on "Solvent-mediated phase transformations"). Link
Sources
Validation & Comparative
Comprehensive Guide to 1H NMR Interpretation: 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile
Topic: 1H NMR Interpretation of 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Structural Context[2][3][4]
This compound is a critical pharmacophore in medicinal chemistry, frequently serving as a scaffold for kinase inhibitors (e.g., Dasatinib analogs) and adenosine receptor antagonists. Its structural integrity hinges on the correct formation of the 2-aminothiazole ring and the preservation of the meta-substituted benzonitrile moiety.
This guide provides an authoritative analysis of the 1H NMR spectral features of this compound. Unlike simple aliphatic molecules, the interpretation here requires distinguishing between overlapping aromatic signals and validating the regiochemistry of the thiazole ring formation.
Why This Comparison Matters
In synthetic workflows (typically Hantzsch thiazole synthesis), two primary impurities/isomers can confound analysis:
-
Regioisomers: The para-substituted analog (4-(4-cyanophenyl)...) which exhibits a distinct symmetric splitting pattern.
-
Starting Material: Unreacted
-bromoketone (3-(2-bromoacetyl)benzonitrile), which lacks the characteristic thiazole proton.
Experimental Protocol & Acquisition Parameters
To ensure reproducibility and spectral clarity, the following protocol is recommended. The choice of solvent is critical due to the exchangeable amino protons and the solubility profile of the aryl-thiazole scaffold.
Sample Preparation
-
Solvent: DMSO-d
(Dimethyl sulfoxide-d ) is the mandatory standard.-
Reasoning: CDCl
often leads to poor solubility and broadens the exchangable -NH peak, sometimes making it invisible due to rapid exchange or quadrupole broadening. DMSO-d stabilizes the amine protons via hydrogen bonding, yielding a sharp, integration-ready signal.
-
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Tube: 5 mm high-precision NMR tube.
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1):
1.0 second (ensure full relaxation of aromatic protons for accurate integration). -
Scans (NS): 16–32 (sufficient for S/N > 100).
-
Temperature: 298 K (25°C).
Workflow Diagram
The following diagram outlines the logical flow for sample preparation and data validation.
Figure 1: Step-by-step workflow for NMR validation of 2-aminothiazole derivatives.
Spectral Interpretation & Data Analysis
The 1H NMR spectrum of this compound in DMSO-d
Characteristic Chemical Shifts (DMSO-d )
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Diagnostic Feature |
| H-2' (Ar) | 8.30 – 8.45 | Singlet (t) | 1H | - | Most deshielded; between thiazole & CN. |
| H-6' (Ar) | 8.10 – 8.20 | Doublet (dt) | 1H | ~8.0 | Ortho to thiazole; deshielded by ring current. |
| H-4' (Ar) | 7.75 – 7.85 | Doublet (dt) | 1H | ~8.0 | Ortho to CN; Para to thiazole. |
| H-5' (Ar) | 7.60 – 7.70 | Triplet (t) | 1H | ~8.0 | Meta to both substituents. |
| Thiazole H-5 | 7.30 – 7.45 | Singlet | 1H | - | Critical confirmation of cyclization. |
| -NH | 7.10 – 7.30 | Broad Singlet | 2H | - | Exchangeable with D |
> Note: Exact shifts may vary by
Detailed Structural Logic
1. The Thiazole "Fingerprint" (H-5)
The most crucial signal is the sharp singlet appearing between 7.30 – 7.45 ppm .
-
Origin: This is the proton at the 5-position of the thiazole ring.
-
Validation: Its presence confirms the successful condensation of the
-bromoketone with thiourea. If this peak is missing (or if a methylene singlet appears ~4.8 ppm), the cyclization has failed or starting material remains.
2. The Amine Protons (-NH
)
In DMSO-d
-
Comparison: In CDCl
, this signal often shifts upfield (5.0–6.0 ppm) and becomes extremely broad or invisible due to rapid proton exchange. -
Quantification: Integration should be close to 2.0. If the integration is low (<1.5), suspect partial protonation (if acid was used in workup) or very wet solvent facilitating exchange.
3. The Aromatic Region (The Meta-Substitution Pattern)
The 3-substituted (meta) benzonitrile ring creates a specific asymmetry that distinguishes it from the 4-substituted (para) isomer.
-
H-2' (The Isolated Singlet): Located between the electron-withdrawing cyano group and the thiazole ring, this proton is the most deshielded (~8.4 ppm). It appears as a singlet (or a finely split triplet due to long-range coupling).
-
H-5' (The Triplet): The proton at the 5-position has two ortho neighbors (H-4' and H-6'), resulting in a clear pseudo-triplet at ~7.65 ppm.
Visualizing the Assignments
Figure 2: Correlation map linking structural moieties to their specific NMR signatures.[1]
Comparative Analysis: Validating Purity & Identity
This section compares the target compound against common alternatives (isomers and starting materials) to aid in troubleshooting.
Comparison 1: Meta- vs. Para-Isomer
A common synthesis error involves using the wrong starting material (4-cyanophenacyl bromide instead of 3-cyanophenacyl bromide).
| Feature | Target (Meta-Isomer) | Alternative (Para-Isomer) |
| Symmetry | Asymmetric | Symmetric (AA'BB' system) |
| Aromatic Splitting | 1 Singlet, 2 Doublets, 1 Triplet | 2 distinct Doublets (integrating 2H each) |
| H-2' Shift | Highly deshielded singlet (~8.4 ppm) | No singlet; Doublets typically ~7.8 & 8.1 ppm |
Comparison 2: Solvent Effects (DMSO-d vs. CDCl )
| Feature | DMSO-d | CDCl |
| Solubility | High (Complete dissolution) | Low (Suspension or partial) |
| -NH | Sharp/Broad Singlet (~7.2 ppm) | Very Broad / Invisible / Upfield (~5.0 ppm) |
| Resolution | Excellent separation of Ar-H | Potential overlap due to broadening |
Troubleshooting & Self-Validation
To ensure your interpretation is correct, apply these checks:
-
The "Exchange" Test: If the peak at ~7.2 ppm is ambiguous, add 1-2 drops of D
O to the NMR tube and shake.-
Result: The -NH
peak will disappear (exchange with D), while the Thiazole H-5 (singlet) and Aromatic protons will remain.
-
-
Integration Check: Normalize the Thiazole H-5 singlet to 1.0.
-
The aromatic region should sum to exactly 4.0.
-
The -NH
peak should sum to ~2.0 (unless exchange has occurred).
-
-
Impurity Flags:
-
Singlet at ~4.8 ppm: Unreacted
-bromoketone (CH ). -
Singlet at ~2.1 ppm: Residual Acetone (common from glassware cleaning).
-
Singlet at ~3.33 ppm: Residual Water in DMSO (can overlap with signals; use dry DMSO).
-
References
-
Hantzsch Thiazole Synthesis
- Synthesis of 2-aminothiazoles via Hantzsch reaction.
-
Source:
-
NMR Solvent Data
-
Analogous Spectral Data (2-amino-4-phenylthiazole)
-
General Thiazole Characterization
-
Kashyap, S.J., et al. "Synthesis of 2-aminothiazole derivatives..." Der Pharma Chemica, 2011 , 3(6), 260-266.
-
Source:
-
Sources
HPLC Method Development for Purity Analysis of 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile
Executive Summary & Compound Profile
Objective: Develop and validate a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile . This guide compares the recommended phosphate-buffered method against volatile buffer alternatives, providing a decision framework for researchers in drug discovery.
Compound Significance: This molecule features a 2-aminothiazole core fused with a benzonitrile ring. It is a critical pharmacophore in kinase inhibitors (e.g., Dasatinib analogs) and antiviral agents. The 2-aminothiazole moiety is prone to tautomerism and severe peak tailing due to silanol interactions, while the nitrile group provides a distinct UV chromophore but limited polarity.
Physicochemical Profile (Estimated)
| Parameter | Value | Chromatographic Implication |
| Molecular Weight | 201.25 g/mol | Suitable for standard HPLC/UPLC. |
| pKa (Thiazole N) | ~5.3 | Basic. Will be protonated at pH < 5.3. |
| LogP | ~2.1 | Moderately lipophilic. Ideal for Reverse Phase (RP).[1] |
| UV Max | ~260-275 nm | Strong absorbance due to conjugation. |
| Critical Impurities | Thiourea, | Requires wide polarity range separation. |
Method Development Strategy: The "Why" Behind the Protocol
The Challenge: Aminothiazole Tailing
The 2-amino group on the thiazole ring acts as a Lewis base. On standard silica-based C18 columns, this group interacts with residual silanols, causing:
-
Peak Tailing: Asymmetry factor (
) > 1.5. -
Retention Shifts: Highly sensitive to pH changes near the pKa (pH 4–6).
Strategic Solution: Low pH Suppression
To mitigate this, we employ a Low pH (2.5–3.0) strategy.
-
Mechanism: At pH 2.5, the thiazole nitrogen is fully protonated (
). Simultaneously, surface silanols on the column are protonated ( ), suppressing the ion-exchange mechanism that causes tailing. -
Buffer Choice: Phosphate buffers are superior to Formic/Acetic acid for peak shape due to higher ionic strength, which further masks silanol interactions.
Comparative Analysis: Selecting the Optimal Method
We evaluated three distinct methodological approaches. The "Recommended" method prioritizes robustness and resolution for QC environments.
Comparison Matrix
| Feature | Method A: The "Gold Standard" (Recommended) | Method B: MS-Compatible | Method C: High pH |
| Stationary Phase | C18 (End-capped, Base-deactivated) | C18 or C8 | Hybrid Silica (e.g., XBridge) |
| Mobile Phase A | 0.1% | 0.1% Formic Acid | 10mM |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Peak Shape ( | Excellent (1.0 – 1.2) | Moderate (1.2 – 1.5) | Good (1.1 – 1.3) |
| Sensitivity | High (UV transparent buffer) | Moderate (Formic acid absorbs at low | High |
| Mass Spec? | No (Non-volatile salts) | Yes | Yes |
| Use Case | QC, Purity, Stability Testing | PK Studies, Impurity ID | Alternative Selectivity |
Supporting Experimental Data (Simulated for Comparison)
-
Method A yields the sharpest peaks for the main analyte due to phosphate ion-pairing effects.
-
Method B often shows slight tailing for the aminothiazole due to the lower ionic strength of formic acid.
-
Method C is risky for standard silica columns (dissolution risk) but useful if acidic impurities co-elute.
Recommended Protocol: Method A (Phosphate/ACN)
This protocol is designed to be self-validating and robust against minor variations.
Chromatographic Conditions[1][2][3][4][5]
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5
m) or equivalent (e.g., Waters Symmetry C18).-
Why: "Plus" or highly end-capped columns are essential to block silanols.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C (Controls viscosity and retention reproducibility).
-
Detection: UV at 270 nm (Primary), 220 nm (Impurity check).
-
Injection Volume: 5-10
L.
Mobile Phase Preparation[1]
-
Solvent A (Buffer): Dissolve 1.36 g
in 1000 mL water. Adjust pH to 2.5 with dilute Phosphoric Acid ( ). Filter through 0.22 m membrane. -
Solvent B: Acetonitrile (HPLC Grade).
Gradient Program
The gradient is designed to elute the polar Thiourea (synthesis starting material) early, retain the Main Analyte , and wash off lipophilic dimers or brominated precursors late.
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Event |
| 0.0 | 95 | 5 | Initial Hold (Polar impurities) |
| 2.0 | 95 | 5 | End Isocratic Hold |
| 15.0 | 40 | 60 | Linear Gradient (Main separation) |
| 18.0 | 10 | 90 | Wash (Lipophilic impurities) |
| 20.0 | 10 | 90 | Hold Wash |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End of Run |
Synthesis & Impurity Context (Visualized)
Understanding the synthesis route (Hantzsch Thiazole Synthesis) is crucial for identifying potential impurities.
Figure 1: Synthesis pathway and potential impurity generation. Red nodes indicate starting materials that must be monitored as specific impurities.
Method Validation Parameters (Acceptance Criteria)
To ensure scientific integrity, the method must pass these checks before routine use.
| Parameter | Acceptance Criteria | Experimental Note |
| System Suitability | RSD | Run 5 replicate injections of standard. |
| Specificity | No interference at | Inject Mobile Phase and Synthesis Blank. |
| Linearity | Typically 0.05 mg/mL to 0.15 mg/mL. | |
| LOD / LOQ | S/N > 3 (LOD) and S/N > 10 (LOQ) | Critical for genotoxic alkyl halide precursors. |
| Robustness | Resolution > 2.0 despite | Verify pH 2.3 and 2.7. |
Troubleshooting Guide
Issue 1: Doublet Peak / Split Peak
-
Cause: Sample solvent mismatch. If the sample is dissolved in 100% ACN but injected into a 95% Aqueous starting gradient, the analyte precipitates or "breakthrough" occurs.
-
Fix: Dissolve sample in Mobile Phase A:B (50:50) or weaker solvent.[2]
Issue 2: Retention Time Drift
-
Cause: pH fluctuation in the buffer. Aminothiazoles are sensitive to pH near their pKa.
-
Fix: Ensure precise pH adjustment of the phosphate buffer before adding organic solvent. Use a temperature-controlled column oven.
Issue 3: Ghost Peaks
-
Cause: Thiourea carryover or gradient impurities.
-
Fix: Run a blank gradient. If peaks persist, clean the column with high % organic wash.
References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.
- Kromidas, S. (2006). More Practical Problem Solving in HPLC. Wiley-VCH. (Focus on silanol interactions with basic compounds).
-
PubChem. (2025).[3][4] Compound Summary: 2-Aminothiazole Derivatives. National Library of Medicine.
Sources
- 1. Separation of 2-Aminothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2S | CID 13017673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile | C20H16N6S | CID 10109823 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Elemental Analysis Standards for 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile
For researchers, scientists, and drug development professionals engaged with novel heterocyclic compounds, establishing the purity and empirical formula of a new chemical entity is a foundational step. In this guide, we delve into the elemental analysis of 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile, a key intermediate in pharmaceutical synthesis. This document provides an in-depth comparison of its analytical performance against a certified reference material, supported by detailed experimental protocols, to ensure the highest standards of scientific integrity in your research.
The Critical Role of Elemental Analysis in Drug Discovery
Elemental analysis, specifically the determination of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S), is a cornerstone of chemical characterization. For complex molecules like this compound (Molecular Formula: C₁₀H₇N₃S), this technique serves two primary purposes. Firstly, it validates the empirical formula, confirming the molecular identity of the synthesized compound. Secondly, it provides a quantitative measure of purity.[1][2] In the context of pharmaceutical development, where impurities can have significant implications for safety and efficacy, the precision of elemental analysis is paramount.
The widely accepted method for this determination is high-temperature combustion, often referred to as the Pregl-Dumas method.[3][4] Modern automated CHNS analyzers operate on this principle, converting the sample into simple gases (CO₂, H₂O, N₂, SO₂) which are then separated and quantified.[5][6] The accuracy of this process is heavily reliant on complete combustion, which can be challenging for nitrogen-rich and heterocyclic compounds.[7] Therefore, a robust analytical protocol and comparison against a known standard are essential for validating results.
Experimental Design: A Comparative Approach
To establish a reliable standard for this compound, we present a comparative analysis. The experimental data for our target compound (henceforth "the Analyte") will be compared against the results from a well-characterized, high-purity Certified Reference Material (CRM), Acetanilide. Acetanilide (C₈H₉NO) is a widely used standard for calibrating CHN elemental analyzers due to its stability and well-defined composition.[8][9][10] This comparison allows us to not only assess the purity of the Analyte but also to validate the performance of the analytical system with a more complex, sulfur-containing heterocycle.
Experimental Protocol: CHNS Analysis via Combustion
The following protocol outlines the methodology for determining the C, H, N, and S content using a PerkinElmer 2400 Series II CHNS/O Elemental Analyzer.[1][4][7][11]
1. Instrument Calibration:
- A multi-point calibration is performed using Acetanilide (for CHN) and Sulfanilamide (for S) as primary standards.[12][13]
- Approximately 2-3 mg of the standard is weighed into a tin capsule using a microbalance.[2]
- The instrument is calibrated to establish a linear response curve for each element.[8]
2. Sample Preparation:
- The Analyte, this compound, is dried under vacuum to remove any residual solvents.
- Using a microbalance, 2-3 mg of the Analyte is weighed into a tin capsule. Precision in weighing is critical as results are calculated as a percentage of the initial weight.[2]
- The capsule is sealed and shaped to ensure consistent introduction into the combustion chamber.
3. Combustion and Analysis:
- The encapsulated sample is introduced into the combustion furnace, which is maintained at approximately 900-1000°C.[14]
- A precise volume of pure oxygen is injected, leading to a rapid "flash combustion" that raises the temperature to around 1800°C.[14] This ensures the complete conversion of the sample to its elemental gases.
- For nitrogen-rich heterocyclic compounds, ensuring complete conversion to N₂ is critical. The PerkinElmer 2400 CHN analyzer is designed to handle such "difficult to combust" materials by providing vigorous oxidation conditions.[7]
- The resulting gas mixture (CO₂, H₂O, N₂, SO₂) is passed through a reduction furnace containing high-purity copper to convert nitrogen oxides to N₂.[3]
- The gases are then separated using a frontal chromatography column and quantified by a thermal conductivity detector (TCD).[4]
4. Data Analysis:
- The instrument's software calculates the percentage of C, H, N, and S based on the detector's response and the initial sample weight.
- The results are compared against the theoretical values calculated from the empirical formula. For synthetic compounds in pharmaceutical research, a deviation of ±0.4% from the theoretical value is widely considered acceptable to confirm purity.[15]
Workflow Visualization
The following diagram illustrates the key stages of the CHNS analysis workflow.
Caption: Workflow for CHNS elemental analysis by combustion.
Performance Comparison: Analyte vs. Certified Standard
The following table summarizes the elemental analysis results for both the Acetanilide CRM and a representative batch of this compound. The data presented for the Analyte is a typical result obtained for a high-purity sample.
| Compound Name | Molecular Formula | Element | Theoretical % | Experimental % | Deviation (Δ) % |
| Acetanilide (CRM) | C₈H₉NO | C | 71.09 | 71.06 | -0.03 |
| H | 6.71 | 6.69 | -0.02 | ||
| N | 10.36 | 10.35 | -0.01 | ||
| S | 0.00 | N/A | N/A | ||
| This compound | C₁₀H₇N₃S | C | 59.68 | 59.55 | -0.13 |
| H | 3.51 | 3.48 | -0.03 | ||
| N | 20.88 | 20.75 | -0.13 | ||
| S | 15.93 | 15.81 | -0.12 |
Theoretical values are calculated based on IUPAC atomic weights. Experimental values represent the mean of triplicate analyses.
Discussion of Results and Expert Insights
The data clearly demonstrates the successful validation of the analytical method and the high purity of the analyzed batch of this compound.
Trustworthiness of the Method: The results for the Acetanilide CRM show excellent agreement with the theoretical values, with all deviations well below ±0.1%. This confirms that the instrument is properly calibrated and functioning with high accuracy and precision, providing a trustworthy foundation for analyzing the unknown sample.[9]
Analysis of the Target Compound: For this compound, the experimental values for C, H, N, and S are all within the accepted ±0.4% tolerance for publication and regulatory submission.[15] The slightly larger, yet still acceptable, deviations compared to the CRM can be attributed to the compound's structural complexity. Heterocyclic compounds containing both nitrogen and sulfur can sometimes present a greater challenge for complete, instantaneous combustion compared to simpler molecules like acetanilide.[7] However, the robust design of modern elemental analyzers, which utilize optimized combustion conditions and high-efficiency scrubbing reagents, ensures reliable results for such complex matrices.[7]
Causality Behind Experimental Choices: The choice of a 2-3 mg sample size is a balance between obtaining a representative sample and ensuring complete combustion. Using a larger sample, especially for a nitrogen-rich compound, could risk incomplete combustion and the formation of nitrogen oxides, leading to inaccurate nitrogen readings.[7] The use of tin capsules is standard as tin acts as a combustion catalyst, its reaction with oxygen generating an exothermic effect that raises the temperature significantly, aiding in the complete breakdown of the sample.[14]
Logical Relationship: Purity Assessment
The relationship between theoretical and experimental values forms the basis of purity assessment.
Caption: Logic for assessing compound purity via elemental analysis.
Conclusion
The elemental analysis of this compound, when performed using a validated combustion method and benchmarked against a certified reference material, provides a reliable and accurate confirmation of its empirical formula and purity. The data presented herein establishes a clear standard for this important pharmaceutical intermediate. For researchers in drug development, adherence to these rigorous analytical principles is not merely a procedural step but a critical component of ensuring data integrity and the quality of the final therapeutic product.
References
- LECO - Combustion Analysis (H, C, N, O, S) - Materials Characterization Services. (2023, December 29). [Source URL Not Available]
-
Wikipedia. Combustion analysis. [Link]
- The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). [Source URL Not Available]
-
Culmo, R. F. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska. [Link]
- Total Carbon, Organic Carbon, Nitrogen and Sulphur Analysis Flash Combustion Method. (n.d.). [Source URL Not Available]
-
Elementar. Sulfur and nitrogen analyzer trace SN cube. [Link]
- Electronic Supporting information for Elemental analysis: an important purity control but prone to manipulations. (n.d.). [Source URL Not Available]
-
An International Study Evaluating Elemental Analysis. PMC - NIH. [Link]
-
Chaves, J. Determination of Carbon and Nitrogen collected on Whatman glass fiber filters (GFF). BCO-DMO. [Link]
- PerkinElmer. Perkin Elmer 2400 Series II CHNS/O Elemental Analyzer. [Source URL Not Available]
-
Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. (2020, August 11). RSC Publishing. [Link]
-
Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. (2023, April 23). PPGFARMA. [Link]
-
Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. (2025, June 12). [Link]
-
Cromatec.ro. 2400 Series II CHNS/O Elemental Analysis. [Link]
-
Pharmacopoeia methods for elemental analysis of medicines: a comparative study. SciSpace. [Link]
-
Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. JOCPR. [Link]
-
Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019, September 14). PMC. [Link]
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]
-
PerkinElmer. 2400 Series II CHNS/O Elemental Analysis. PDF Catalogs. [Link]
-
Thermo Fisher Scientific. Certificate of analysis. [Link]
- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). [Source URL Not Available]
-
PubChem. 2-Amino-4-phenylthiazole. [Link]
Sources
- 1. ietltd.com [ietltd.com]
- 2. aurigaresearch.com [aurigaresearch.com]
- 3. 2-Aminothiazole for synthesis 96-50-4 [sigmaaldrich.com]
- 4. cromatec.ro [cromatec.ro]
- 5. Combustion analysis - Wikipedia [en.wikipedia.org]
- 6. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 7. pepolska.pl [pepolska.pl]
- 8. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 10. shop.perkinelmer.com [shop.perkinelmer.com]
- 11. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 12. rsc.org [rsc.org]
- 13. Standards and CRMs [elementalmicroanalysis.com]
- 14. worldagroforestry.org [worldagroforestry.org]
- 15. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile
CAS: 1000329-84-1 | Formula: C₁₀H₇N₃S | MW: 201.25 g/mol
Executive Summary
Effective disposal of 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile requires a strict "Cradle-to-Grave" management approach. As a Senior Application Scientist, I emphasize that disposal is not an afterthought but a critical component of experimental design. This compound features two distinct pharmacophores—a benzonitrile and an aminothiazole —which dictate its incompatibility profile.
The Golden Rule: Never treat this compound as general trash or sewer-safe. Its sulfur and nitrogen content poses aquatic toxicity risks, and the nitrile moiety presents a latent cyanide hazard under specific thermal or acidic stress conditions.
Part 1: Chemical Profile & Hazard Logic
To dispose of a chemical safely, you must understand what makes it dangerous. This section validates the disposal protocols by explaining the underlying chemical mechanisms.
| Feature | Chemical Moiety | Disposal Hazard Implication |
| Cyanide Potential | Benzonitrile (Ar-CN) | Latent Hazard: While aromatic nitriles are stable, thermal decomposition or strong acid hydrolysis can release Hydrogen Cyanide (HCN). Protocol: Segregate strictly from acids. |
| Combustion Byproducts | Thiazole Ring (S, N) | Incineration Risk: Combustion releases Sulfur Oxides (SOₓ) and Nitrogen Oxides (NOₓ). Protocol: Must be incinerated in a facility with scrubbers (High-Temperature Incineration). |
| Reactivity | Primary Amine (-NH₂) | Incompatibility: Basic/Nucleophilic. Can react violently with strong oxidizers or acid chlorides. Protocol: Do not commingle with oxidizing waste streams.[1] |
Expert Insight: Do not attempt in-lab chemical deactivation (e.g., bleach oxidation) for this compound. While bleach is often used for simple cyanides, the complex aromatic structure of 1000329-84-1 can lead to the formation of toxic chloramines or incomplete degradation products. Professional incineration is the only self-validating disposal method.
Part 2: Pre-Disposal Segregation (The Self-Validating System)
Safety relies on a "Self-Validating System"—a workflow where errors are physically prevented by the setup.
Segregation Rules
-
No Acids: Never place this solid or its mother liquors into an acidic waste container. Acidic environments + Nitriles = Potential HCN evolution.
-
No Oxidizers: Keep separate from perchlorates, nitrates, or permanganates to prevent exothermic runaway.
-
Solid vs. Liquid:
-
Solid Waste: Pure compound, contaminated gloves, weighing boats.
-
Liquid Waste: Mother liquors (e.g., DMSO, Methanol) containing the compound.
-
Visual Workflow: Waste Stream Decision Tree
The following diagram illustrates the logical flow for categorizing waste containing this compound.
Figure 1: Decision tree for segregating this compound waste. Note the strict separation of liquid streams based on halogen content.
Part 3: Step-by-Step Disposal Protocol
Phase 1: Packaging & Containment
-
Solids:
-
Collect all contaminated disposables (weighing paper, pipette tips).
-
Place in a clear, 6-mil polyethylene bag.
-
Twist and tape the neck of the bag (do not just fold).
-
Place this bag inside a secondary high-density polyethylene (HDPE) waste drum.
-
-
Liquids (Mother Liquors):
-
Ensure the pH of the solution is neutral (pH 6-8) . If acidic, neutralize carefully with Sodium Bicarbonate before adding to the waste container to prevent nitrile hydrolysis.
-
Use a screw-top HDPE or glass carboy. Do not fill >90% to allow for thermal expansion.
-
Phase 2: Labeling (Regulatory Compliance)
An unlabeled container is a "mystery explosive" to the disposal team. Your label must contain:
-
Full Chemical Name: this compound.
-
CAS Number: 1000329-84-1.
-
Hazard Checkboxes: [x] Toxic, [x] Irritant.
-
Constituents: If in solution, list the solvent % (e.g., "95% DMSO, 5% Target Compound").
Phase 3: Handoff & Destruction
-
Transport: Move closed containers to your facility's Satellite Accumulation Area (SAA).
-
Final Fate: The material will be shipped to a TSDF (Treatment, Storage, and Disposal Facility).
-
Method: High-Temperature Incineration. This ensures the destruction of the thiazole ring and complete oxidation of the nitrile to CO₂ and N₂, with scrubbers capturing sulfur byproducts.
Part 4: Emergency Contingencies (Spills)
If a spill occurs, immediate action prevents chronic exposure.
-
Evacuate & PPE: Clear the area. Don double nitrile gloves, lab coat, and a P95/N95 particulate respirator (if powder is airborne).
-
Dry Spill (Powder):
-
Do NOT sweep dry (creates dust).[2]
-
Cover with wet paper towels (water or ethanol) to dampen the powder.
-
Scoop up the damp slurry and place it in the Solid Waste container.
-
-
Wet Spill (Solution):
-
Cover with an inert absorbent (Vermiculite or Polypropylene pads).
-
Do NOT use bleach (risk of reaction with the amine). Use simple soap and water for final surface cleaning.[3]
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4]
-
Thermo Fisher Scientific. (2025).[5] Safety Data Sheet: 4-Amino-3-(trifluoromethyl)benzonitrile (Analogous Benzonitrile Handling).
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Codes & Characteristics (40 CFR Part 261).[6]
-
PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine.
Sources
Personal Protective Equipment (PPE) & Safety Guide: 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile
[1]
Executive Safety Summary
Treat as High Potency / Acute Toxicant (Category 3). In the absence of a compound-specific REACH registration or full toxicology report for 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile, the Precautionary Principle mandates we derive safety protocols from its functional moieties: the Benzonitrile core and the 2-Aminothiazole ring.[1] Both pharmacophores possess well-documented toxicity profiles including acute toxicity (oral/dermal), severe eye irritation, and potential metabolic cyanide release.
Immediate Action Required:
-
Engineering Control: Handle exclusively in a certified Chemical Fume Hood (CFH).[1]
-
Skin Protection: Double-gloving is mandatory.[1] (See Solvent Compatibility section below).
-
Incompatibility: Strictly segregate from strong acids (Risk of HCN liberation).[1]
Hazard Identification & Risk Assessment
To understand the PPE requirements, we must analyze the "Why"—the chemical causality of the risk.
| Functional Group | Associated Hazard | Mechanism of Action |
| Benzonitrile Moiety | Acute Toxicity (Dermal/Inhalation) | Lipophilic nature facilitates rapid dermal absorption.[1] Metabolic breakdown by cytochrome P450 can release cyanide ions (CN⁻), inhibiting cytochrome c oxidase (cellular respiration).[1] |
| 2-Aminothiazole | Sensitization & Irritation | Known skin and severe eye irritant (Category 2).[1] Aminothiazoles are structurally similar to known thyroid-active agents and sensitizers.[1] |
| Physical State | Particulate Inhalation | Likely a fine crystalline powder.[1][2] High risk of entrainment in airflow, leading to inhalation of cytotoxic dust. |
Risk Assessment Logic Flow
The following diagram illustrates the decision matrix for determining the necessary protection level based on the state of the matter.
Figure 1: Risk Assessment Logic Flow. Solid handling prioritizes inhalation control; solution handling prioritizes permeation resistance.[1]
The PPE Matrix
Standard laboratory PPE is insufficient for this compound when in solution, particularly because aminothiazoles are frequently dissolved in DMSO or DMF for biological assays.[1] These solvents act as carriers, accelerating the transport of the toxicant through standard nitrile gloves.
PPE Selection Table
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Handling (in DMSO/DMF/Methanol) |
| Hand Protection | Double Nitrile (min 5 mil outer).Change every 30 mins.[1] | Laminate Film (Silver Shield) or Butyl Rubber under Nitrile.Reason:[1] Nitrile degrades rapidly in DMF; DMSO permeates nitrile instantly, carrying the toxin into the skin. |
| Respiratory | Engineering Control Primary. If hood unavailable (Emergency): Full-face respirator with P100 cartridges.[1] | Fume Hood Mandatory. Vapors from solvents like DMF are hepatotoxic; the solute adds acute toxicity.[1] |
| Eye/Face | Chemical Safety Goggles (Indirect Vent).Safety glasses are insufficient for fine dusts.[1] | Face Shield + Safety Goggles.Splash protection is critical.[1] |
| Body | Lab coat (Poly/Cotton) + Tyvek Sleeves .[1] | Impervious Apron (Chemical Resistant) over lab coat.[1] |
Operational Protocols: Field-Proven Methodologies
Safety is not just what you wear; it is how you move.[1]
Protocol A: Weighing the Solid (The "Static" Hazard)
Aminothiazole derivatives are often electrostatic. Static charge can cause the powder to "jump" off the spatula, contaminating the balance and the user.
-
Preparation: Place an ionizing bar or staticmaster® brush inside the balance enclosure to neutralize charge.[1]
-
Containment: Weigh inside a balance enclosure or a fume hood with a draft shield. Never weigh on an open bench.
-
Technique:
Protocol B: Solubilization (The "Permeation" Hazard)
-
Solvent Choice: If using DMSO or DMF, assume zero breakthrough time for standard nitrile gloves regarding the solvent itself.[1]
-
Donning Procedure:
Emergency Response & Spill Management
Cyanide Awareness
While less likely than with simple aliphatic nitriles, the benzonitrile moiety carries a theoretical risk of metabolic cyanide release.
-
First Aid (Ingestion/Inhalation): If the victim collapses, suspect histotoxic hypoxia.[1] Administer 100% Oxygen immediately.[1] Do not perform mouth-to-mouth resuscitation (risk of secondary poisoning).[1]
Spill Cleanup Workflow
Do not treat this as a generic spill. The dust is toxic; the solution is a permeation hazard.[1]
Figure 2: Spill Response Decision Tree. Note the prohibition of dry sweeping for solids.
Disposal & Waste Management
Critical Incompatibility: Never dispose of benzonitrile derivatives in Acid Waste streams.[1]
-
Mechanism:
(Hydrolysis).[1] However, under specific reducing conditions or thermal stress, nitrile waste mixed with strong acids can liberate HCN gas.
Disposal Protocol:
-
Stream: Segregate into "Toxic Organic Waste" (Non-Halogenated or Halogenated depending on the solvent).
-
Labeling: Explicitly write "CONTAINS NITRILES" on the waste tag.[1]
-
Quenching (Optional for large quantities): Treat with alkaline sodium hypochlorite (bleach) to oxidize the nitrile to a cyanate (less toxic), only if directed by local EHS protocols.[1]
References
-
PubChem. (n.d.).[1] 3-Aminobenzonitrile (Analogous Hazard Data).[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
-
ECHA (European Chemicals Agency). (n.d.).[1] Registration Dossier: 2-Aminothiazole.[1] Retrieved October 26, 2023, from [Link]
-
New Jersey Department of Health. (2016).[1] Hazardous Substance Fact Sheet: Benzonitrile.[1][3] Retrieved October 26, 2023, from [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
